MS9449
Description
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Propriétés
Formule moléculaire |
C60H76ClFN10O8S |
|---|---|
Poids moléculaire |
1151.8 g/mol |
Nom IUPAC |
(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H76ClFN10O8S/c1-38(2)56(53-29-39(3)69-80-53)60(77)72-35-44(73)31-50(72)59(76)68-48(41-16-18-42(19-17-41)57-40(4)66-37-81-57)34-54(74)63-22-13-11-9-7-6-8-10-12-15-55(75)71-26-24-70(25-27-71)23-14-28-79-52-32-45-49(33-51(52)78-5)64-36-65-58(45)67-43-20-21-47(62)46(61)30-43/h16-21,29-30,32-33,36-38,44,48,50,56,73H,6-15,22-28,31,34-35H2,1-5H3,(H,63,74)(H,68,76)(H,64,65,67)/t44-,48+,50+,56-/m1/s1 |
Clé InChI |
VDUPETHSNLCFNB-HHHFUCLFSA-N |
SMILES isomérique |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)NCCCCCCCCCCC(=O)N3CCN(CC3)CCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)C7=CC=C(C=C7)C8=C(N=CS8)C)O |
SMILES canonique |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)NCCCCCCCCCCC(=O)N3CCN(CC3)CCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)C7=CC=C(C=C7)C8=C(N=CS8)C)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Tricyclodecan-9-yl-Xanthogenate (D609)
For Researchers, Scientists, and Drug Development Professionals
Core Concepts
Tricyclodecan-9-yl-xanthogenate, commonly referred to as D609, is a synthetic, tricyclic compound featuring a xanthate group.[1][2] Initially investigated for its antiviral properties, D609 has since been identified as a potent modulator of lipid signaling pathways, exhibiting a wide range of pharmacological activities.[3] Its therapeutic potential is underscored by its anti-tumor, anti-proliferative, anti-inflammatory, antioxidant, and neuroprotective effects.[4][5]
The primary mechanism of action of D609 is the competitive inhibition of two key enzymes: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin (B164518) synthase (SMS).[3][4] This dual inhibition alters the cellular balance of critical second messengers, namely diacylglycerol (DAG) and ceramide, thereby influencing a multitude of cellular processes including cell cycle regulation, proliferation, and apoptosis.[6][7]
Physicochemical Properties and Synthesis
D609 is a xanthate derivative with a complex stereochemistry, comprising eight possible stereoisomers and their corresponding enantiomers due to three asymmetric centers.[1][5] The biological efficacy of D609 can vary between its different isomers.[1][2] While detailed synthetic procedures for specific isomers are proprietary, the general synthesis of xanthates involves the reaction of an alcohol with carbon disulfide in the presence of a base. In the case of D609, the precursor alcohol is tricyclodecan-9-ol.[3] Prodrugs of D609 have also been developed to enhance its chemical stability and biological activity.[8]
Table 1: Summary of Key Properties of D609
| Property | Value/Description | Reference(s) |
| Molecular Formula | C11H16OS2 | [4] |
| Primary Targets | Phosphatidylcholine-specific phospholipase C (PC-PLC), Sphingomyelin synthase (SMS) | [3][4] |
| IC50 (PC-PLC) | 94 µM | [8] |
| Half-life in solution (24°C) | 19 minutes | [8] |
| Key Pharmacological Effects | Antiviral, Anti-tumor, Anti-inflammatory, Antioxidant, Neuroprotective | [1][4][5] |
Mechanism of Action and Signaling Pathways
The pharmacological effects of D609 are primarily attributed to its ability to competitively inhibit PC-PLC and SMS.[3]
-
Inhibition of PC-PLC: PC-PLC is an enzyme that hydrolyzes phosphatidylcholine (PC) to generate phosphocholine (B91661) and diacylglycerol (DAG).[6] By inhibiting PC-PLC, D609 reduces the production of DAG, a critical second messenger involved in activating protein kinase C (PKC) and other signaling pathways that promote cell proliferation.[6][7] The enzymatic activity of PC-PLC is dependent on Zn2+, and it has been suggested that D609 may chelate this ion, contributing to its inhibitory effect.[7]
-
Inhibition of SMS: Sphingomyelin synthase (SMS) catalyzes the transfer of a phosphocholine headgroup from PC to ceramide, forming sphingomyelin (SM) and DAG.[1] D609 inhibits both major isoforms of SMS, SMS1 and SMS2.[1][2] This inhibition leads to an accumulation of ceramide, a pro-apoptotic lipid second messenger that can induce cell cycle arrest and apoptosis.[1][9]
The dual inhibition of PC-PLC and SMS by D609 results in a significant shift in the cellular balance of DAG and ceramide, tipping the scales away from pro-proliferative and towards anti-proliferative and pro-apoptotic signaling.
Figure 1. Mechanism of action of D609, illustrating the inhibition of PC-PLC and SMS.
Experimental Protocols
Measurement of PC-PLC Activity using the Amplex® Red Assay
This is a widely used, indirect fluorescence-based assay to measure PC-PLC activity.[3]
Principle: The assay relies on a series of coupled enzymatic reactions. PC-PLC hydrolyzes its substrate, phosphatidylcholine (PC), to yield phosphocholine and diacylglycerol. Subsequently, alkaline phosphatase hydrolyzes phosphocholine to choline (B1196258). Choline is then oxidized by choline oxidase, producing betaine (B1666868) and hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to generate the highly fluorescent product, resorufin, which can be quantified spectrophotometrically.[3]
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Alkaline phosphatase
-
Phosphatidylcholine (PC) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cell lysates or purified PC-PLC
-
D609 (or other inhibitors)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Amplex® Red reagent in DMSO.
-
Prepare stock solutions of HRP, choline oxidase, and alkaline phosphatase in assay buffer.
-
Prepare a stock solution of the PC substrate. Sonication may be required to create a uniform suspension.
-
Prepare a working solution containing Amplex® Red reagent, HRP, choline oxidase, and alkaline phosphatase in assay buffer. Protect from light.
-
-
Sample Preparation:
-
Prepare cell lysates containing PC-PLC or use a purified enzyme solution.
-
Prepare serial dilutions of D609 or other test compounds.
-
-
Assay Protocol:
-
Add a small volume of the enzyme sample (cell lysate or purified PC-PLC) to the wells of the microplate.
-
Add the desired concentration of D609 or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the PC substrate to all wells.
-
Immediately add the Amplex® Red working solution to all wells.
-
Incubate the plate at the desired temperature, protected from light.
-
Measure the fluorescence at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all readings.
-
Plot the fluorescence intensity against time to determine the reaction rate.
-
Calculate the percent inhibition for each concentration of D609.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Figure 2. Experimental workflow for the Amplex® Red assay to measure PC-PLC activity.
Applications in Drug Development
The diverse pharmacological activities of D609 make it a valuable tool for research and a potential lead compound for drug development in several therapeutic areas:
-
Oncology: By promoting ceramide accumulation and inhibiting pro-proliferative DAG signaling, D609 exhibits anti-tumor and anti-proliferative effects.[1][2] It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][9]
-
Neurodegenerative Diseases: D609 has demonstrated neuroprotective properties, partly through its antioxidant effects and its ability to modulate lipid signaling pathways implicated in neuronal cell death.[1][5] It has been studied in the context of Alzheimer's disease for its potential to reduce amyloid-β-induced toxicity.[5][7]
-
Inflammatory Diseases: D609 possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[2][10]
-
Virology: D609 was initially developed as an antiviral agent and has shown efficacy against a broad spectrum of both RNA and DNA viruses.[5][8] A pure enantiomeric isomer of D609, known as LMV-601, has been investigated for its potential in treating high-risk Human Papillomavirus (HPV) infections.[1][5]
Table 2: Summary of D609's Therapeutic Potential
| Therapeutic Area | Rationale | Key Findings | Reference(s) |
| Oncology | Induction of ceramide-mediated apoptosis and cell cycle arrest; Inhibition of pro-proliferative signaling. | Demonstrated anti-proliferative effects in various cancer cell lines. | [1][2][9] |
| Neurodegenerative Diseases | Antioxidant properties; Modulation of lipid signaling in neurons. | Reduces amyloid-β-induced toxicity. | [5][7] |
| Inflammatory Diseases | Inhibition of pro-inflammatory mediators. | Reduces the release of inflammatory cytokines. | [2][10] |
| Virology | Broad-spectrum antiviral activity. | Effective against both RNA and DNA viruses; an isomer is being investigated for HPV treatment. | [1][5][8] |
Conclusion
Tricyclodecan-9-yl-xanthogenate (D609) is a multifaceted compound with significant potential in both basic research and clinical applications. Its well-defined mechanism of action, centered on the inhibition of PC-PLC and SMS, provides a clear basis for its diverse pharmacological effects. This guide offers a comprehensive overview of the current knowledge on D609, providing researchers and drug development professionals with the foundational information needed to explore its therapeutic potential further. The detailed experimental protocol for a key assay and the structured presentation of its properties and applications are intended to facilitate future investigations into this promising molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: a mini-review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (D609) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Xanthate D609: A Technical Guide to its Discovery, Mechanism, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound O-tricyclo[5.2.1.02,6]decan-9-yl dithiocarbonate, commonly known as D609, is a synthetic, tricyclic molecule that has garnered significant interest in the scientific community for its diverse pharmacological activities. Initially investigated for its antiviral properties, subsequent research has revealed its potent inhibitory effects on key enzymes involved in lipid signaling pathways, establishing it as a valuable tool in cell biology and a potential therapeutic agent. D609 primarily functions as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin (B164518) synthase (SMS), leading to profound alterations in cellular signaling cascades. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted mechanism of action of D609. It presents a compilation of quantitative data, detailed experimental protocols for its characterization, and visualizations of the affected signaling pathways to facilitate further research and drug development endeavors.
Discovery and History
D609, a xanthate derivative, was first synthesized decades before its biological significance was fully understood. The initial biological investigations into D609 began in 1984, more than fifty years after its first chemical synthesis, and focused on its potential as a broad-spectrum antiviral agent.[1][2] These early studies laid the groundwork for future exploration into its mechanism of action.
Over the subsequent years, the scope of D609 research expanded significantly, revealing a wide array of biological activities, including anti-tumoral, anti-inflammatory, neuroprotective, and anti-apoptotic effects.[3][4] A pivotal breakthrough in understanding its mode of action was the discovery of its ability to competitively inhibit phosphatidylcholine-specific phospholipase C (PC-PLC).[2] Later research also identified sphingomyelin synthase (SMS) as another primary target of D609, further elucidating the biochemical basis for its diverse pharmacological profile.[3]
Mechanism of Action
The pharmacological effects of D609 are predominantly attributed to its competitive inhibition of two crucial enzymes in lipid metabolism:
-
Phosphatidylcholine-Specific Phospholipase C (PC-PLC): D609 acts as a competitive inhibitor of PC-PLC, an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) into phosphocholine (B91661) and diacylglycerol (DAG).[2] DAG is a critical second messenger that activates a variety of downstream signaling proteins, including protein kinase C (PKC), which is involved in cell proliferation, differentiation, and apoptosis. By inhibiting PC-PLC, D609 reduces the cellular levels of DAG.
-
Sphingomyelin Synthase (SMS): D609 also inhibits sphingomyelin synthase, the enzyme responsible for the transfer of a phosphocholine headgroup from PC to ceramide, thereby synthesizing sphingomyelin (SM) and also producing DAG.[3] The inhibition of SMS leads to an accumulation of its substrate, ceramide. Ceramide is another important lipid second messenger that is known to mediate antiproliferative and pro-apoptotic signals.
The dual inhibition of PC-PLC and SMS by D609 results in a significant shift in the cellular balance of key lipid second messengers: a decrease in DAG and an increase in ceramide. This alteration is central to the compound's wide-ranging biological activities.
Quantitative Data
The inhibitory activity of D609 has been quantified in various studies. The following tables summarize key quantitative data for its effects on its primary targets and its broader biological activities.
| Parameter | Enzyme/Process | Value | Cell Line/System | Reference |
| Ki | PC-PLC | 6.4 µM | Bacillus cereus | [2] |
| IC50 | PC-PLC Inhibition | 33.4 µg/mL | A431-AD Squamous Carcinoma | [5] |
| IC50 | PC-PLC Inhibition | ~50 µg/mL | HaCaT Keratinocytes | [5] |
| - | Ceramide Levels | Significant Increase | BV-2 Microglia | [1] |
Table 1: Inhibitory Constants and Effective Concentrations of D609.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed to characterize the activity of D609.
Synthesis of Tricyclodecan-9-yl-xanthogenate (D609)
The synthesis of D609 involves the reaction of the corresponding alcohol with carbon disulfide in the presence of a base.[2]
Materials:
-
Tricyclo[5.2.1.02,6]decan-9-ol
-
Carbon disulfide (CS2)
-
Potassium hydroxide (B78521) (KOH) or other suitable base
-
Anhydrous diethyl ether or other suitable solvent
Procedure:
-
Dissolve Tricyclo[5.2.1.02,6]decan-9-ol in anhydrous diethyl ether.
-
Add powdered potassium hydroxide to the solution and stir vigorously.
-
Slowly add carbon disulfide to the reaction mixture at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove any excess base.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield D609.
PC-PLC Enzyme Activity Assay (Amplex Red Method)
This is a widely used, indirect fluorescence-based assay to measure PC-PLC activity.[4]
Principle: The assay involves a series of enzymatic reactions. First, PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol. Alkaline phosphatase then hydrolyzes phosphocholine to choline (B1196258). Choline is subsequently oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase, H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent product, resorufin.
Materials:
-
Amplex Red PC-PLC Assay Kit (contains Amplex Red reagent, horseradish peroxidase, choline oxidase, alkaline phosphatase, and a phosphatidylcholine substrate)
-
D609
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Ex/Em ≈ 570/585 nm)
-
Cell lysates or purified PC-PLC enzyme
Procedure:
-
Prepare a stock solution of D609 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of D609 in the assay buffer provided in the kit.
-
Add the cell lysate or purified enzyme to the wells of the microplate.
-
Add the D609 dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the reaction mixture containing the PC substrate, Amplex Red, and the coupled enzymes.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of PC-PLC inhibition for each D609 concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of D609 on cell proliferation and viability.[6][7]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A431, HaCaT)
-
96-well cell culture plate
-
Complete cell culture medium
-
D609
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of D609 in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the D609 dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of D609 on the distribution of cells in different phases of the cell cycle.[8]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
D609
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695) (for fixation)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with D609 or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by D609 and a typical experimental workflow.
Caption: D609 inhibits PC-PLC and SMS, altering lipid second messenger levels.
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
D609 has a rich history, evolving from an antiviral candidate to a widely used pharmacological tool for investigating lipid signaling. Its well-characterized dual mechanism of action, centered on the inhibition of PC-PLC and SMS, provides a clear rationale for its diverse biological effects. The resulting decrease in DAG and increase in ceramide levels modulate numerous cellular processes, including proliferation, apoptosis, and inflammation. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry, facilitating further exploration of D609's therapeutic potential and its utility in dissecting complex cellular signaling networks.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jsjmsw.com [jsjmsw.com]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Monobasic Sodium Phosphate (DB09449)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of monobasic sodium phosphate (B84403). It includes a summary of its chemical and physical characteristics, its role in cellular signaling, and detailed experimental protocols for its common laboratory applications.
Chemical Structure and Properties
Monobasic sodium phosphate, also known as sodium dihydrogen phosphate, is an inorganic compound with the chemical formula NaH₂PO₄. It is a sodium salt of phosphoric acid and is available in anhydrous and hydrated forms (monohydrate and dihydrate).[1] It is widely used in various fields, including the food industry, agriculture, and pharmaceuticals.[2] In pharmaceutical formulations, it serves as a buffering agent, a sequestrant, and therapeutically as a saline laxative.[3]
Chemical Structure
The chemical structure of monobasic sodium phosphate consists of a sodium cation (Na⁺) and a dihydrogen phosphate anion (H₂PO₄⁻).
Physicochemical Properties
A summary of the key physicochemical properties of monobasic sodium phosphate is presented in Table 1.
Table 1: Physicochemical Properties of Monobasic Sodium Phosphate
| Property | Value | References |
| Chemical Formula | NaH₂PO₄ (anhydrous) | [1] |
| NaH₂PO₄·H₂O (monohydrate) | [4] | |
| NaH₂PO₄·2H₂O (dihydrate) | ||
| Molecular Weight | 119.98 g/mol (anhydrous) | [4] |
| 137.99 g/mol (monohydrate) | [4][5] | |
| Appearance | White powder or crystals | [1] |
| Density | 2.36 g/cm³ (anhydrous) | [1] |
| Solubility in water | 59.90 g/100 mL (0°C) | [1] |
| Freely soluble | [3] | |
| pKa | 7.21 (20 °C) | [5] |
| pH of 1:100 solution | 4.1 - 4.7 | [3] |
| pH of 5% solution | 4.1 - 4.5 (25°C) | [6] |
Biological Activity and Signaling Pathways
While the primary therapeutic action of monobasic sodium phosphate as a laxative is osmotic, the phosphate ion itself is a crucial signaling molecule in various cellular processes.[4][7] Extracellular inorganic phosphate (Pi) can modulate cellular functions by activating specific signaling cascades.[7]
Elevated extracellular phosphate levels have been shown to activate the Raf/MEK/ERK (MAPK) and Akt signaling pathways.[7][8] This process is believed to be initiated by the sensing of extracellular Pi by type III sodium-phosphate cotransporters, PiT-1 and PiT-2.[7][9] The signal transduction may also involve the Fibroblast Growth Factor Receptor (FGFR).[8] The activation of these pathways can lead to changes in gene expression that regulate processes such as cell proliferation and matrix regulation.[1]
Below is a diagram illustrating the proposed signaling pathway initiated by elevated extracellular phosphate.
References
- 1. An integrated understanding of the physiological response to elevated extracellular phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specifications, Uses, SDS of Sodium Phosphate Monobasic Manufacturers [kingofchemicals.com]
- 4. 磷酸钠 一元 一水合物 ACS reagent, ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Sodium Phosphate, Monobasic [sigmaaldrich.com]
- 6. media.laballey.com [media.laballey.com]
- 7. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Both FGF23 and extracellular phosphate activate Raf/MEK/ERK pathway via FGF receptors in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphate (Pi)-regulated heterodimerization of the high-affinity sodium-dependent Pi transporters PiT1/Slc20a1 and PiT2/Slc20a2 underlies extracellular Pi sensing independently of Pi uptake - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of D609: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, quantitative effects, and experimental methodologies related to the compound Tricyclodecan-9-yl-xanthogenate (D609).
Introduction
Tricyclodecan-9-yl-xanthogenate, commonly known as D609, is a potent synthetic compound recognized for its diverse pharmacological activities. Initially investigated for its antiviral properties, the scope of D609 research has expanded significantly to encompass its roles in oncology, immunology, and neurobiology. This technical guide provides a comprehensive overview of the biological activity of D609, with a focus on its core mechanisms of action, quantitative data on its various effects, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of this multifaceted compound.
Core Mechanisms of Action
The primary biological activities of D609 are attributed to its competitive inhibition of two key enzymes involved in lipid signaling: Phosphatidylcholine-Specific Phospholipase C (PC-PLC) and Sphingomyelin (B164518) Synthase (SMS).[1]
1. Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC):
D609 acts as a competitive inhibitor of PC-PLC, an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) into two second messengers: diacylglycerol (DAG) and phosphocholine (B91661).[1][2] By blocking this conversion, D609 effectively reduces the intracellular levels of DAG, a critical signaling molecule involved in the activation of Protein Kinase C (PKC) and other downstream pathways that regulate cell proliferation, differentiation, and survival.[1][3] The inhibitory constant (Ki) of D609 for PC-PLC has been reported to be 6.4 µM.[2]
2. Inhibition of Sphingomyelin Synthase (SMS):
D609 also inhibits the activity of sphingomyelin synthase (SMS), an enzyme that transfers the phosphocholine headgroup from phosphatidylcholine to ceramide, thereby synthesizing sphingomyelin and diacylglycerol.[1][3] Inhibition of SMS by D609 leads to an accumulation of the pro-apoptotic lipid second messenger, ceramide, while further contributing to the reduction of DAG levels.[4][5][6][7] The elevation of intracellular ceramide is a key mechanism underlying the anti-proliferative and pro-apoptotic effects of D609 in various cell types.[5][6]
3. Antioxidant Activity:
Beyond its enzymatic inhibition, D609 exhibits antioxidant properties.[1] This activity is attributed to its xanthate group, which can be oxidized to a disulfide. This disulfide is a substrate for glutathione (B108866) reductase, allowing for the regeneration of D609 and mimicking the antioxidant function of glutathione.[1]
Quantitative Data on Biological Activities
The multifaceted nature of D609 is reflected in its wide range of biological effects, which have been quantified in numerous studies. The following tables summarize key quantitative data related to the inhibitory and cytotoxic effects of D609.
Table 1: Inhibitory Constants (Ki) of D609
| Target Enzyme | Substrate | Ki Value (µM) | Reference |
| Phosphatidylcholine-Specific Phospholipase C | Phosphatidylcholine | 6.4 | [2] |
| Phosphatidylcholine-Specific Phospholipase C | p-Nitrophenylphosphorylcholine | 8.8 | [2] |
Table 2: Antiviral Activity of D609
| Virus | Effect | Concentration (µM) | Reference |
| Herpes Simplex Virus type 1 (HSV-1) | Reduction in virus production begins | > 3.8 | [8] |
| Herpes Simplex Virus type 1 (HSV-1) | Complete inhibition of virus production | 75.2 | [8] |
| Herpes Simplex Virus type 1 (HSV-1) | Inhibition of viral protein phosphorylation | 18.4 - 37.6 | [8] |
| Respiratory Syncytial (RS) virus | Inhibition of virus growth in HEp-2 cells | Not specified | [9] |
Table 3: Antiproliferative and Cytotoxic Effects of D609 (IC50 Values)
| Cell Line | Cell Type | Effect | IC50 Value (µM) | Reference |
| Jurkat | Human T-cell leukemia | Induction of apoptosis | Not specified | [4] |
| BV-2 | Mouse microglial cells | Inhibition of proliferation | ~100 | [5] |
| 3T3-L1 | Mouse adipocytes | Attenuation of GLUT4 downregulation | 0.1 - 0.2 | [10] |
| OVCAR3 | Human ovarian cancer | Inhibition of proliferation | Not specified | [11] |
| HUVEC | Human umbilical vein endothelial cells | Inhibition of oxLDL-induced PC-PLC activation | ~2.5-10 µg/mL | [12] |
| Chick blastodisc cells | Embryonic cells | Decrease in cell viability | ~40 µg/mL | [13] |
Signaling Pathways Modulated by D609
D609's primary effects on PC-PLC and SMS initiate a cascade of changes in downstream signaling pathways, ultimately leading to its observed biological activities.
1. The PC-PLC/DAG/PKC Pathway:
By inhibiting PC-PLC, D609 reduces the production of DAG. This, in turn, prevents the activation of conventional and novel isoforms of Protein Kinase C (PKC), which are key regulators of cell growth, proliferation, and gene expression.
Caption: D609 inhibits PC-PLC, reducing DAG and subsequent PKC activation.
2. The SMS/Ceramide Apoptosis Pathway:
D609's inhibition of Sphingomyelin Synthase (SMS) leads to the accumulation of ceramide, a pro-apoptotic lipid. Elevated ceramide levels can activate various downstream effectors, including protein phosphatases and caspases, ultimately leading to programmed cell death.
Caption: D609 inhibits SMS, leading to ceramide accumulation and apoptosis.
3. Regulation of MAPK Pathways (ERK and JNK):
D609 has been shown to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways. D609 can decrease the phosphorylation of ERK, which is often associated with cell proliferation.[14] Conversely, the accumulation of ceramide induced by D609 can lead to the activation of the JNK pathway, which is involved in stress responses and apoptosis.
Caption: D609's dual inhibition alters MAPK signaling, reducing proliferation and promoting apoptosis.
4. Inhibition of the NF-κB Pathway:
D609 has been shown to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and immune responses.[12] This inhibition is thought to be a downstream consequence of the altered lipid signaling environment, particularly the reduction in DAG and subsequent PKC activation, which are often upstream of NF-κB activation.
Caption: D609 inhibits the NF-κB pathway, reducing inflammatory gene transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of D609.
1. PC-PLC Activity Assay (Amplex® Red Assay)
This is a widely used, sensitive, and continuous fluorescence-based assay to measure PC-PLC activity.[11][15]
-
Principle: The assay is an enzyme-coupled reaction. PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol. Alkaline phosphatase then hydrolyzes phosphocholine to choline (B1196258). Choline is subsequently oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent product, resorufin. The fluorescence is measured at an excitation of ~530-560 nm and an emission of ~590 nm.
-
Materials:
-
Amplex® Red PC-PLC Assay Kit (contains Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and reaction buffer)
-
Phosphatidylcholine (substrate)
-
D609 (inhibitor)
-
Cell lysates or purified PC-PLC enzyme
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a working solution of the Amplex® Red reagent mixture according to the manufacturer's instructions. This typically involves mixing the Amplex® Red reagent, HRP, choline oxidase, and alkaline phosphatase in the provided reaction buffer.
-
Add the phosphatidylcholine substrate to the working solution.
-
Pipette the cell lysates or purified enzyme into the wells of the 96-well plate.
-
For inhibitor studies, pre-incubate the enzyme with various concentrations of D609 for a specified time (e.g., 30 minutes) at room temperature before adding the substrate mixture.
-
Initiate the reaction by adding the Amplex® Red reagent/substrate mixture to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at multiple time points or as an endpoint reading after a specific incubation period (e.g., 30-60 minutes).
-
Calculate PC-PLC activity based on the rate of fluorescence increase, and determine the inhibitory effect of D609 by comparing the activity in the presence and absence of the compound.
-
2. Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble formazan (B1609692), which is purple. The formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a microplate spectrophotometer at a wavelength of ~570 nm.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Cells of interest
-
D609
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of D609 and a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at ~570 nm.
-
Calculate cell viability as a percentage of the control and determine the IC50 value of D609.
-
3. Quantification of Intracellular Ceramide and Diacylglycerol Levels
-
Principle: The levels of these lipid second messengers can be quantified using various techniques, with mass spectrometry-based methods (LC-MS/MS) being the most sensitive and specific. An alternative method for ceramide quantification involves a diacylglycerol (DAG) kinase assay. In this assay, DAG kinase phosphorylates ceramide in the presence of [γ-³²P]ATP to form [³²P]ceramide-1-phosphate, which can then be separated by thin-layer chromatography (TLC) and quantified by autoradiography.
-
General Workflow (LC-MS/MS):
-
Cell Treatment and Lysis: Treat cells with D609 for the desired time. After treatment, wash the cells and lyse them.
-
Lipid Extraction: Perform a lipid extraction from the cell lysates using a method such as the Bligh-Dyer or Folch extraction.
-
Sample Preparation: Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis. Internal standards for different ceramide and DAG species should be added before extraction for accurate quantification.
-
LC-MS/MS Analysis: Separate the different lipid species using liquid chromatography and detect and quantify them using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the levels of individual ceramide and DAG species by comparing their peak areas to those of the internal standards.
-
Conclusion
D609 is a valuable research tool with a well-defined, dual mechanism of action centered on the inhibition of PC-PLC and SMS. This leads to a significant alteration in the cellular balance of the second messengers diacylglycerol and ceramide, impacting a multitude of downstream signaling pathways involved in cell proliferation, apoptosis, inflammation, and viral replication. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of D609 and to explore the intricate roles of the signaling pathways it modulates. Future research will likely continue to uncover new applications for this versatile compound in various disease models.
References
- 1. mdpi.com [mdpi.com]
- 2. The antiviral, antitumoural xanthate D609 is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tricyclodecan-9-yl-xanthogenate D609 triggers ceramide increase and enhances FasL-induced caspase-dependent and -independent cell death in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (D609) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The antiviral xanthate compound D609 inhibits herpes simplex virus type 1 replication and protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral effects of xanthate D609 on the human respiratory syncytial virus growth cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D609 inhibition of phosphatidylcholine-specific phospholipase C attenuates prolonged insulin stimulation-mediated GLUT4 downregulation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of neural progenitor cell proliferation by D609: potential role for ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. texaschildrens.org [texaschildrens.org]
An In-Depth Technical Guide on D609 as a PC-PLC Inhibitor
An in-depth search has revealed no publicly available scientific literature, patents, or clinical trial data for a compound designated MS9449 as a PC-PLC (Phosphatidylcholine-specific Phospholipase C) inhibitor. The identifier "this compound" does not correspond to any known therapeutic agent or research chemical within the public domain targeting PC-PLC.
It is possible that this compound is an internal, proprietary designation for a compound not yet disclosed publicly, a historical code that has been superseded, or a typographical error. Searches for similar numerical designations have identified compounds in clinical development, such as BMS-986449 and agents in trials NCT05519449 and NCT06949449, but none of these are related to PC-PLC inhibition.
Given the absence of information on this compound, this guide will focus on a well-characterized and frequently cited PC-PLC inhibitor, D609 (Tricyclodecan-9-yl-xanthogenate) , to fulfill the user's core requirements for an in-depth technical guide. D609 is a specific and competitive inhibitor of PC-PLC and has been instrumental in elucidating the roles of this enzyme in various cellular processes.
This guide provides a comprehensive overview of D609, a pivotal tool compound for studying the function of PC-PLC. It is intended for researchers, scientists, and drug development professionals.
Introduction to PC-PLC and D609
Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphocholine (B91661) and diacylglycerol (DAG).[1] Unlike the more extensively studied phosphoinositide-specific PLCs (PI-PLCs), mammalian PC-PLCs are not yet cloned, and their sequences remain undetermined.[2] Nevertheless, PC-PLC activity has been implicated in a wide array of signaling pathways that govern cell proliferation, differentiation, apoptosis, and inflammation.[1][2]
D609 is a xanthate derivative that acts as a specific and competitive inhibitor of PC-PLC. It has been widely used as a chemical probe to investigate the downstream consequences of PC-PLC inhibition in various cellular and disease models. Beyond its effects on PC-PLC, D609 has also been reported to inhibit sphingomyelin (B164518) synthase (SMS) and possess antioxidant properties.[2]
Quantitative Data on D609 Activity
The following table summarizes the key quantitative parameters related to the inhibitory activity of D609 against PC-PLC.
| Parameter | Value | Cell/Enzyme Source | Reference |
| K_i | 6.4 µM | - |
Note: The available public literature on D609 often focuses on its cellular effects at various concentrations rather than extensive enzymatic kinetic data. The provided K_i value is a key indicator of its potency.
PC-PLC Signaling Pathway
The signaling cascade initiated by PC-PLC activation is critical in cellular regulation. D609 serves as an inhibitor in this pathway.
References
An In-depth Technical Guide on the Role of Sphingomyelin Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sphingomyelin (B164518) synthase (SMS) and the impact of its inhibition, a critical area of research in sphingolipid metabolism and its implications for various disease states. This document details the core aspects of SMS function, the consequences of its inhibition, and methodologies used to study these processes.
Core Concepts: Sphingomyelin and Sphingomyelin Synthase
Sphingomyelin (SM) is a crucial sphingolipid in animal cell membranes, particularly abundant in the myelin sheath surrounding nerve cell axons[1]. It is composed of a phosphocholine (B91661) head group, a sphingosine (B13886) backbone, and a fatty acid[1]. Beyond its structural role, sphingomyelin is a key player in cellular signal transduction[1][2]. The metabolism of sphingomyelin, including its synthesis and degradation, produces bioactive molecules that regulate fundamental cellular processes such as proliferation, differentiation, apoptosis, and inflammation[2][3].
Sphingomyelin synthase (SMS) is the enzyme responsible for the final step in sphingomyelin biosynthesis. It catalyzes the transfer of a phosphocholine head group from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG)[1]. In mammals, there are two main isoforms of SMS: SMS1, located primarily in the Golgi apparatus, and SMS2, found at the plasma membrane[4][5]. This distinct subcellular localization suggests they have different physiological roles[5]. The balance between ceramide and sphingomyelin levels, regulated by SMS, is critical for determining cell fate[6].
The Role of MS-209: A Clarification
Initial interest in "MS9449" led to investigations into the closely named compound, MS-209. However, it is important to clarify that MS-209 is not a direct inhibitor of sphingomyelin synthase. Instead, MS-209 is a potent quinoline (B57606) derivative that acts as a multidrug resistance (MDR) reversal agent[7][8]. It functions by directly interacting with P-glycoprotein (P-gp), a transporter protein often overexpressed in cancer cells, and inhibiting its drug efflux activity[7][8][9]. By blocking P-gp, MS-209 increases the intracellular concentration and efficacy of anticancer drugs like docetaxel (B913) in resistant tumors[9][10]. While sphingolipid metabolism can be dysregulated in cancer, the primary mechanism of MS-209 is related to drug transport, not the direct inhibition of sphingomyelin synthase.
Sphingomyelin Synthase Inhibition: Mechanisms and Consequences
Inhibition of sphingomyelin synthase has emerged as a potential therapeutic strategy for a range of diseases, including atherosclerosis, diabetes, and cancer[3][4][11]. The therapeutic rationale stems from the roles of the substrate (ceramide) and the products (sphingomyelin and DAG) of the SMS-catalyzed reaction in various signaling pathways.
-
Ceramide Accumulation: Inhibition of SMS leads to the accumulation of its substrate, ceramide. Ceramide is a well-known pro-apoptotic and anti-proliferative signaling molecule[1][2]. By increasing intracellular ceramide levels, SMS inhibitors can potentially induce apoptosis in cancer cells.
-
Sphingomyelin Depletion: Reduced SMS activity leads to lower levels of sphingomyelin. This can alter the structure and function of cellular membranes, particularly lipid rafts, which are membrane microdomains enriched in sphingolipids and cholesterol that serve as platforms for signal transduction[5].
-
Diacylglycerol (DAG) Reduction: The synthesis of sphingomyelin by SMS also produces DAG, a crucial second messenger that can activate signaling cascades, such as those involving protein kinase C[1]. Inhibition of SMS would consequently reduce this pool of DAG.
Downregulation of SMS2 activity, in particular, has been shown to have protective effects against obesity, atherosclerosis, and diabetes, making SMS2-specific inhibitors attractive drug candidates[4].
Quantitative Data on SMS Inhibitors
Several small molecule inhibitors of sphingomyelin synthase have been identified and characterized. The following table summarizes quantitative data for a notable example.
| Inhibitor | Target(s) | IC50 | Notes | Reference |
| Malabaricone C | SMS1, SMS2 | 3 µM (SMS1), 1.5 µM (SMS2) | Orally active, noncompetitive inhibitor. Reduces body weight gain and improves glucose tolerance in mice. | [12] |
Other studies have focused on identifying novel SMS inhibitors through virtual screening and chemical synthesis, yielding compounds with IC50 values in the micromolar range[11]. For instance, a class of 2-quinolone derivatives has been identified as selective inhibitors of SMS2[5].
Experimental Protocols
1. Sphingomyelin Synthase (SMS) Activity Assay
This protocol is a generalized method for determining SMS activity in cell lysates.
-
Cell Homogenization:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5% sucrose, and protease inhibitors.
-
Centrifuge the homogenate at 5,000 rpm for 10 minutes to pellet nuclei and cellular debris. The resulting supernatant is used for the activity assay.[13]
-
-
Enzymatic Reaction:
-
The reaction mixture contains 50 mM Tris-HCl (pH 7.4), 25 mM KCl, a fluorescently labeled ceramide analog (e.g., C6-NBD-ceramide), and phosphatidylcholine.
-
Initiate the reaction by adding the cell lysate (supernatant).
-
Incubate the mixture at 37°C for 2 hours.[13]
-
-
Lipid Extraction and Analysis:
-
Stop the reaction and extract lipids using a chloroform:methanol (2:1) solution.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Separate the lipids by thin-layer chromatography (TLC) using a mobile phase such as Chloroform:Methanol:NH4OH (14:6:1).
-
Visualize and quantify the fluorescently labeled sphingomyelin product.[13]
-
2. Cellular Sphingomyelin de novo Synthesis Assay
This protocol measures the rate of new sphingomyelin synthesis in cultured cells.
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Treat cells with the SMS inhibitor or vehicle control for a specified period.
-
Add a radiolabeled precursor of sphingolipids, such as [14C]-L-serine, to the culture medium.
-
Incubate the cells for a defined period to allow for the incorporation of the radiolabel into newly synthesized sphingolipids.[14]
-
-
Lipid Extraction and Quantification:
-
After incubation, wash the cells with PBS and harvest.
-
Extract total lipids from the cell pellet.
-
Separate the lipid species using TLC.
-
Quantify the amount of radiolabeled sphingomyelin using a phosphorimager or scintillation counting. A decrease in [14C]-sphingomyelin in inhibitor-treated cells compared to controls indicates inhibition of de novo synthesis.[14]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and experimental procedures related to sphingomyelin synthase and its inhibition.
Caption: Sphingomyelin synthesis pathway and the point of inhibition.
Caption: Consequence of SMS inhibition leading to apoptosis.
Caption: Experimental workflow for SMS activity assay.
References
- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Inhibitors of the sphingomyelin cycle: Sphingomyelin synthases and sphingomyelinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sphingomyelin synthase family: proteins, diseases, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New multidrug-resistance-reversing drugs, MS-209 and SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Overcoming of multidrug resistance by a newly synthesized quinoline compound, MS-209] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MS-209, a quinoline-type reversal agent, potentiates antitumor efficacy of docetaxel in multidrug-resistant solid tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of small molecule sphingomyelin synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Tricyclodecan-9-yl-Xanthogenate (D609): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclodecan-9-yl-xanthogenate, commonly known as D609, is a synthetic, small molecule with a tricyclic core structure and a xanthate functional group. Initially investigated for its antiviral properties, D609 has emerged as a significant tool in cell biology and a potential therapeutic agent due to its multifaceted pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the foundational research on D609, including its synthesis, physicochemical properties, and mechanism of action. It details key experimental protocols and presents quantitative data in a structured format to support further research and development in oncology, virology, and neurodegenerative diseases.
Core Concepts and Mechanism of Action
D609 primarily exerts its biological effects through the competitive inhibition of two key enzymes involved in lipid signaling: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin (B164518) synthase (SMS).[2][4]
-
Inhibition of PC-PLC: D609 acts as a competitive inhibitor of PC-PLC, an enzyme responsible for hydrolyzing phosphatidylcholine (PC) into diacylglycerol (DAG) and phosphocholine (B91661).[2] DAG is a critical second messenger that activates protein kinase C (PKC) and other signaling proteins involved in cell proliferation, differentiation, and survival. By inhibiting PC-PLC, D609 reduces the cellular levels of DAG, thereby modulating these signaling pathways.[4]
-
Inhibition of SMS: D609 also inhibits sphingomyelin synthase, the enzyme that catalyzes the transfer of a phosphocholine group from PC to ceramide to synthesize sphingomyelin (SM).[2][4] This inhibition leads to an accumulation of ceramide, a bioactive lipid that acts as a second messenger in signaling pathways that promote cell cycle arrest, apoptosis, and cellular senescence.[2][4]
The dual inhibition of PC-PLC and SMS by D609 results in a significant alteration of the cellular lipid profile, tipping the balance from pro-proliferative and anti-apoptotic signals (driven by DAG) towards anti-proliferative and pro-apoptotic signals (driven by ceramide).[2][4] Additionally, D609 has been reported to possess antioxidant properties.[2]
Quantitative Data
The following tables summarize the key quantitative data reported for Tricyclodecan-9-yl-Xanthogenate (D609).
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅KOS₂ | [5] |
| Molecular Weight | 266.47 g/mol | [5] |
| Appearance | Crystalline solid | N/A |
| UV Absorption Max (λmax) | 300 nm | [6] |
| Stability | Aqueous solutions may degrade over time at 37°C. | [6] |
Table 2: In Vitro Inhibitory Activity
| Target Enzyme | Assay Type | Inhibitory Concentration | Reference |
| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | Enzyme activity assay | Ki = 6.4 µM | [7] |
| PC-PLC (pseudo-substrate p-NPP) | Enzyme activity assay | Ki = 8.8 µM | [8] |
| PC-PLC (diastereomers) | Enzyme activity assay | Ki = 13-17 µM | [9] |
| Sphingomyelin Synthase (SMS) | Cellular assay (Huh7 cells) | 23% inhibition at 300 µM | [7] |
| 50% inhibition at 600 µM | [7] | ||
| Group IV Cytosolic Phospholipase A2 (cPLA2) | Enzyme activity assay | Ki = 86.25 µM | [10] |
| Arachidonic acid release | IC₅₀ ≈ 375 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in D609 research.
Synthesis of Tricyclodecan-9-yl-Xanthogenate (D609)
While a detailed, step-by-step protocol for the synthesis of the final D609 product is not explicitly available in a single primary source, the general procedure involves the reaction of the precursor alcohol, tricyclodecan-9-ol, with carbon disulfide in the presence of a base. A general procedure for the synthesis of potassium xanthates from their corresponding alcohols is described below, based on the synthesis of D609 precursors.[11]
Materials:
-
Tricyclodecan-9-ol (as a mixture of stereoisomers or a specific isomer)
-
Potassium tert-butoxide (t-BuOK)
-
Carbon disulfide (CS₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve Tricyclodecan-9-ol in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture.
-
Add carbon disulfide dropwise to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The resulting potassium xanthate (D609) may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure.
-
Purification can be achieved by recrystallization from an appropriate solvent system.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the tricyclic core and the presence of the xanthate group.[11]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[11]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=S and C-O-C stretches of the xanthate moiety.
PC-PLC Activity Assay (Amplex Red)
This is a coupled enzymatic assay to measure PC-PLC activity.[2]
Principle:
-
PC-PLC hydrolyzes phosphatidylcholine (PC) to produce phosphocholine and diacylglycerol.
-
Alkaline phosphatase hydrolyzes phosphocholine to choline (B1196258).
-
Choline is oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent product, resorufin, which can be measured spectrophotometrically.
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Alkaline phosphatase
-
Phosphatidylcholine (PC) substrate
-
Reaction buffer (e.g., Tris-HCl)
-
D609 stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em ≈ 571/585 nm)
Procedure:
-
Prepare a working solution of the PC substrate in the reaction buffer.
-
Prepare a reaction mixture containing Amplex Red, HRP, choline oxidase, and alkaline phosphatase in the reaction buffer.
-
In a 96-well plate, add the cell lysate or purified enzyme.
-
Add different concentrations of D609 or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the PC substrate solution.
-
Immediately add the Amplex Red reaction mixture.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at multiple time points or after a fixed incubation period (e.g., 30-60 minutes).
Sphingomyelin Synthase (SMS) Activity Assay
This assay measures the activity of SMS by quantifying the formation of a labeled product.[7]
Principle: SMS transfers a phosphocholine headgroup from phosphatidylcholine (PC) to a labeled ceramide analog (e.g., NBD-C6-ceramide) to produce a labeled sphingomyelin product. The product is then separated from the substrate by thin-layer chromatography (TLC) and quantified.
Materials:
-
Fluorescently labeled ceramide (e.g., NBD-C6-ceramide)
-
Phosphatidylcholine (PC)
-
Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Cell lysate or microsomal fraction containing SMS
-
D609 stock solution (in DMSO)
-
Lipid extraction solvents (chloroform/methanol)
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Fluorescence imager
Procedure:
-
Prepare a substrate mixture containing the labeled ceramide and PC.
-
In a reaction tube, add the cell lysate or microsomal fraction.
-
Add different concentrations of D609 or vehicle control.
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the reaction by adding the substrate mixture.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding chloroform/methanol to extract the lipids.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the labeled sphingomyelin from the labeled ceramide.
-
Visualize and quantify the fluorescent spots corresponding to the substrate and product using a fluorescence imager.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of D609 on cell viability.[12]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Cells of interest
-
D609 stock solution (in DMSO)
-
Culture medium
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of D609 (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at ~570 nm using a microplate reader.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is used to determine the antiviral efficacy of D609.[13]
Principle: A confluent monolayer of host cells is infected with a virus in the presence of different concentrations of D609. The spread of the virus is restricted by a semi-solid overlay, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques in the presence of D609 is a measure of its antiviral activity.
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
D609 stock solution
-
Culture medium (liquid and semi-solid overlay)
-
6-well or 12-well tissue culture plates
-
Staining solution (e.g., crystal violet)
-
Fixing solution (e.g., 10% formalin)
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of D609 in culture medium.
-
Prepare a virus dilution that will produce a countable number of plaques.
-
Pre-incubate the virus dilution with the D609 dilutions for 1 hour at 37°C.
-
Remove the culture medium from the cell monolayers and infect the cells with the virus/D609 mixtures.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of D609.
-
Incubate the plates for a period sufficient for plaque formation (days, depending on the virus).
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with the staining solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by D609 and a general workflow for its in vitro antiviral testing.
D609-Induced Apoptosis Signaling Pathway
Caption: D609 inhibits SMS and PC-PLC, leading to ceramide accumulation and apoptosis.
D609-Mediated Cell Cycle Arrest
Caption: D609 induces cell cycle arrest by increasing ceramide and inhibiting the Rb-E2F pathway.
Experimental Workflow for In Vitro Antiviral Testing of D609
Caption: Workflow for determining the in vitro antiviral activity of D609 using a plaque reduction assay.
Conclusion
Tricyclodecan-9-yl-xanthogenate (D609) is a versatile pharmacological agent with a well-defined mechanism of action centered on the inhibition of PC-PLC and SMS. This dual activity leads to profound changes in cellular lipid signaling, promoting apoptosis and cell cycle arrest while inhibiting pro-survival pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of D609 and its analogs in various disease contexts. Future research should focus on a more comprehensive physicochemical characterization of D609, detailed structural studies of its interactions with its target enzymes, and in vivo efficacy and safety profiling to translate the promising in vitro findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. D-609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Regulation of neural progenitor cell proliferation by D609: potential role for ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D609|cas 83373-60-8|DC Chemicals [dcchemicals.com]
- 8. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (D609) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Unveiling the Antioxidant Potential of D609: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclodecan-9-yl-xanthogenate (D609) is a multifaceted compound initially recognized for its antiviral and antitumoral properties, primarily attributed to its competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC).[1] However, a growing body of evidence illuminates a distinct and potent role for D609 as an antioxidant. This technical guide delves into the core antioxidant properties of D609, presenting its mechanisms of action, quantitative data from pertinent assays, detailed experimental protocols, and the signaling pathways it modulates. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of D609's cytoprotective effects against oxidative stress.
Core Antioxidant Mechanisms of D609
D609's antioxidant capabilities are primarily rooted in its structural features, specifically the presence of a free thiol group, which allows it to function as a glutathione (B108866) (GSH) mimetic.[2][3][4] This mimicry is central to its ability to counteract reactive oxygen species (ROS) and mitigate oxidative damage.
1.1. Glutathione Mimetic and Redox Cycling:
D609 mimics the action of GSH, a critical intracellular antioxidant.[5] Its thiol group can be oxidized to form a disulfide, which is then regenerated back to its active thiol form by the enzyme glutathione reductase (GR) in an NADPH-dependent manner.[4][6] This cyclical process enables D609 to participate in the detoxification of ROS, including highly reactive hydroxyl radicals.[2]
1.2. Direct Scavenging of Reactive Oxygen Species (ROS):
D609 has been demonstrated to directly scavenge ROS, thereby reducing cellular oxidative load. Studies have shown its effectiveness in attenuating the accumulation of intracellular ROS induced by various stressors.[5]
1.3. Protection Against Lipid Peroxidation and Protein Oxidation:
A key consequence of oxidative stress is the damage to cellular macromolecules. D609 has been shown to significantly inhibit lipid peroxidation, a process where oxidants attack lipids in cell membranes, leading to cellular damage.[2][5] It also protects proteins from oxidative modifications.[5][7]
1.4. Modulation of Antioxidant Enzyme Activity:
Beyond its direct scavenging effects, D609 can also bolster the cell's endogenous antioxidant defense system. It has been observed to increase the activity of key antioxidant enzymes such as glutathione S-transferase (GST), glutathione peroxidase (GPx), and glutathione reductase (GR).[2][8] This enhancement of the cellular antioxidant machinery contributes to its overall protective effects.
Quantitative Data on Antioxidant Properties
While extensive research has been conducted on the qualitative antioxidant effects of D609, specific quantitative data such as IC50 values from standardized antioxidant assays are not widely reported in the readily available literature. The tables below are structured to accommodate such data as it becomes available through further research.
Table 1: Radical Scavenging Activity of D609
| Assay Type | Substrate | IC50 (µM) | Test System | Reference |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Data not available | Cell-free | |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Data not available | Cell-free | |
| Hydroxyl Radical Scavenging | Fenton Reaction | Data not available | Cell-free |
Table 2: Inhibition of Lipid Peroxidation by D609
| Assay Type | Method | % Inhibition | D609 Concentration (µM) | Test System | Reference |
| TBARS | Thiobarbituric Acid Reactive Substances | Data not available | Cell culture/Tissue homogenates | ||
| MDA | Malondialdehyde measurement | Data not available | Cell culture/Tissue homogenates |
Table 3: Effect of D609 on Antioxidant Enzyme Activity
| Enzyme | Assay Method | Fold Increase in Activity | D609 Concentration (µM) | Test System | Reference |
| Glutathione S-Transferase (GST) | CDNB assay | Data not available | Gerbil brain | [2] | |
| Glutathione Peroxidase (GPx) | NADPH oxidation | Data not available | Gerbil brain | [2] | |
| Glutathione Reductase (GR) | NADPH oxidation | Data not available | Gerbil brain | [2] | |
| Superoxide Dismutase (SOD) | WST-1 assay | Data not available | AβPP/PS1 transgenic mice | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of D609's antioxidant properties.
3.1. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), the intensity of which is proportional to the level of ROS.
-
Protocol:
-
Plate cells in a suitable multi-well plate and allow them to adhere.
-
Treat cells with D609 at desired concentrations for a specified pre-incubation time.
-
Induce oxidative stress using a pro-oxidant agent (e.g., H₂O₂, amyloid-beta peptide).
-
Wash the cells with a serum-free medium.
-
Load the cells with 10 µM DCFH-DA in a serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
3.2. Lipid Peroxidation Assay (TBARS Assay)
-
Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a red-colored complex that can be measured spectrophotometrically.
-
Protocol:
-
Prepare cell lysates or tissue homogenates from control and D609-treated samples.
-
To 100 µL of the sample, add 100 µL of SDS lysis solution and 2.5 mL of the TBA stock solution (containing TBA, acetic acid, and NaOH).
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice for 10 minutes to stop the reaction.
-
Centrifuge the samples at 3,000 rpm for 15 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
The concentration of TBARS is calculated using a standard curve prepared with MDA.
-
3.3. Glutathione Peroxidase (GPx) Activity Assay
-
Principle: This is an indirect assay that measures the activity of GPx by coupling it to the oxidation of NADPH by glutathione reductase (GR). GPx reduces an organic hydroperoxide using GSH, which is then regenerated by GR at the expense of NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the GPx activity.
-
Protocol:
-
Prepare cell lysates or tissue homogenates.
-
Prepare a reaction mixture containing phosphate (B84403) buffer, EDTA, sodium azide, GR, GSH, and NADPH.
-
Add the sample to the reaction mixture and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding a substrate for GPx (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADPH oxidation.
-
Signaling Pathways and Experimental Workflows
4.1. D609-Mediated Glutathione Redox Cycle
D609 integrates into the cellular glutathione redox cycle, contributing to the detoxification of reactive oxygen species.
Caption: D609 participates in the glutathione redox cycle as a GSH mimetic.
4.2. Experimental Workflow for Assessing D609's Antioxidant Effects
A typical experimental workflow to investigate the antioxidant properties of D609 involves cell culture, treatment, induction of oxidative stress, and subsequent analysis of various oxidative stress markers.
Caption: A generalized workflow for studying the antioxidant effects of D609.
4.3. Putative Nrf2 Activation Pathway
While direct activation of the Nrf2 pathway by D609 requires further specific investigation, its action as a glutathione mimetic and its ability to modulate the cellular redox state suggest a potential indirect influence on this critical antioxidant signaling cascade. Oxidative stress, which D609 helps to mitigate, is a known activator of the Nrf2 pathway.
Caption: Proposed indirect influence of D609 on the Nrf2 antioxidant response pathway.
Conclusion
D609 exhibits significant antioxidant properties that are independent of its PC-PLC inhibitory function. Its ability to act as a glutathione mimetic, scavenge reactive oxygen species, protect against macromolecular damage, and enhance endogenous antioxidant enzyme activity makes it a compound of considerable interest for conditions associated with oxidative stress. Further research is warranted to elucidate the full quantitative scope of its antioxidant capacity and to explore its therapeutic potential in a broader range of oxidative stress-related diseases. This guide provides a foundational technical overview to support such ongoing and future investigations.
References
- 1. D609 protects retinal pigmented epithelium as a potential therapy for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione-mimetic D609 alleviates memory deficits and reduces amyloid-β deposition in an AβPP/PS1 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. mdpi.com [mdpi.com]
- 7. Protective effect of D609 against amyloid-beta1-42-induced oxidative modification of neuronal proteins: redox proteomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preliminary Studies on the Effects of MS9449: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the preliminary findings related to MS9449, a novel proteolysis-targeting chimera (PROTAC). It covers its core properties, mechanism of action, quantitative efficacy, and the experimental protocols used in its initial characterization.
Core Properties of this compound
This compound, also identified as compound 31, is a potent, gefitinib-derived PROTAC designed for targeted protein degradation.[1][2] Unlike traditional "occupancy-driven" inhibitors that block a protein's function, this compound is an "event-driven" therapeutic that orchestrates the complete elimination of its target protein.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the Epidermal Growth Factor Receptor (EGFR) and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] A degradation-incompetent diastereomer, MS9449N (compound 85), which exhibits similar EGFR binding but does not induce degradation, has been developed as a negative control for mechanistic studies.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound in preclinical studies.
Table 1: Binding Affinity (Kd) of this compound to EGFR Variants
| Compound | EGFR Variant | Binding Affinity (Kd) |
|---|---|---|
| This compound | Wild-Type (WT) | 17 nM[5], 29 nM[3][4] |
| This compound | L858R Mutant | 10 nM[5], 13 nM[3][4] |
| Gefitinib (B1684475) | Wild-Type (WT) | 1.1 nM[3][4] |
| Gefitinib | L858R Mutant | 0.8 nM[3][4] |
Table 2: Degradation Potency (DC₅₀) of this compound
| Cell Line | Target EGFR Variant | DC₅₀ |
|---|
| HCC-827 | EGFR Del19 | 7.1 ± 6.0 nM[1] |
Mechanism of Action
This compound selectively induces the degradation of mutant EGFR over its wild-type counterpart.[1][2] The mechanism is predicated on the formation of a stable ternary complex between the mutant EGFR protein, this compound, and the VHL E3 ligase.[1][2] This proximity facilitates the poly-ubiquitination of the EGFR protein by the E3 ligase, marking it for destruction by the cell's natural protein disposal machinery.
Mechanistic studies have confirmed that this compound leverages two primary cellular degradation pathways:
-
Ubiquitin-Proteasome System (UPS): The primary pathway where the ubiquitinated EGFR is recognized and degraded by the proteasome.[1][2][3][4]
-
Autophagy-Lysosome Pathway: This pathway is also involved in the degradation process, although its precise role remains to be fully elucidated.[1][2][3][4]
The selectivity for mutant EGFR is not determined by binding affinity alone, as this compound still binds effectively to WT EGFR.[3] Instead, it is the ability of mutant EGFR to form an effective ternary complex with the PROTAC and the E3 ligase that drives its selective degradation.[1][2]
Caption: Mechanism of this compound-mediated mutant EGFR degradation.
Experimental Protocols
Detailed methodologies for key experiments that elucidated the mechanism of action of this compound are described below.
-
Mutant EGFR Model: HCC-827 cells, which harbor an EGFR exon 19 deletion (Del19), were used to assess the degradation of mutant EGFR.[1]
-
Wild-Type EGFR Models: OVCAR-8 and H1299 cells, which express wild-type EGFR, were used as controls to evaluate selectivity.[1][3]
To confirm the involvement of specific degradation pathways, "rescue" experiments were conducted. This involved pre-treating cells with inhibitors of the hypothesized pathways prior to introducing this compound, and then measuring EGFR levels to see if degradation was prevented.
-
Proteasome Pathway Inhibition:
-
Protocol: HCC-827 cells were pre-treated with the proteasome inhibitor MG-132. Subsequently, the cells were treated with this compound. EGFR protein levels were then quantified, typically by Western blot.
-
Purpose: To determine if blocking the proteasome would "rescue" EGFR from degradation, confirming the involvement of the UPS.[3][4]
-
-
Cullin-RING Ligase (CRL) Complex Inhibition:
-
Protocol: HCC-827 cells were pre-treated for 2 hours with MLN-4924 (1 μM), a NEDD8-activating enzyme (NAE) inhibitor, which prevents the activation of CRL E3 ligases.[2] Cells were then treated with this compound and EGFR levels were assessed.
-
Purpose: To confirm that an active CRL complex is required for this compound to function.[2][3][4]
-
-
Autophagy/Lysosome Pathway Inhibition:
-
Competitive Binding Control:
Caption: Workflow for mechanistic rescue experiments.
Combination Therapy Potential
While this compound does not significantly degrade WT EGFR on its own, preliminary studies have explored strategies to sensitize WT EGFR-expressing cancer cells to its effects. It was discovered that inhibiting the PI3K pathway using the inhibitor pictilisib (B1683980) promoted this compound-induced degradation of WT EGFR.[1][6] This combination treatment led to enhanced growth inhibition in cancer cells harboring WT EGFR, suggesting a potential therapeutic strategy for patients with WT EGFR overexpression.[1][3][6]
Caption: Logic of PI3K inhibition combined with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ubiquitin-proteasome pathway | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Use of MRTX849 (Adagrasib) in Cell Culture
A Note on Compound Identification: The compound "MS9449" was not identifiable in available scientific literature. Based on the nomenclature of similar research compounds, it is highly probable that this was a typographical error for MRTX849 (Adagrasib) , a potent and selective inhibitor of the KRAS G12C mutation. The following application notes and protocols are therefore based on the properties and established use of MRTX849.
Introduction
MRTX849, also known as Adagrasib, is a small molecule inhibitor that specifically and irreversibly targets the cysteine residue of the KRAS protein with a glycine-to-cysteine mutation at codon 12 (KRAS G12C).[1][2] This mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][4] In its mutated form, KRAS is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the MAPK/ERK pathway.[3][5] MRTX849 covalently binds to the mutant KRAS G12C protein, locking it in an inactive state and thereby inhibiting downstream signaling and tumor cell growth.[1][3] These application notes provide detailed protocols for the use of MRTX849 in a cell culture setting to assess its biological activity.
Mechanism of Action and Signaling Pathway
MRTX849 functions by selectively targeting the KRAS G12C mutant protein. Under normal conditions, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to its persistent activation.[1] MRTX849 covalently binds to the cysteine at position 12 of the mutated KRAS protein, locking it in the inactive, GDP-bound state.[2] This prevents the activation of downstream effector proteins, most notably RAF, which in turn inhibits the phosphorylation cascade of the MAPK/ERK pathway (RAF-MEK-ERK).[3][5] The inhibition of this pathway ultimately leads to decreased cell proliferation and induction of apoptosis in KRAS G12C mutant cancer cells.[6]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of MRTX849 across a panel of human cancer cell lines harboring the KRAS G12C mutation. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
Table 1: IC50 Values of MRTX849 in 2D Cell Culture Models
| Cell Line | Cancer Type | IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 5 |
| NCI-H358 | Non-Small Cell Lung Cancer | 14 |
| H1373 | Non-Small Cell Lung Cancer | 10 |
| H2122 | Non-Small Cell Lung Cancer | 22 |
| SW1573 | Non-Small Cell Lung Cancer | 973 |
| H2030 | Non-Small Cell Lung Cancer | 48 |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | 104 |
Data compiled from multiple sources.[6][7][8][9]
Table 2: IC50 Values of MRTX849 in 3D Spheroid Cell Culture Models
| Cell Line | Cancer Type | IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 0.2 |
| NCI-H358 | Non-Small Cell Lung Cancer | 1.1 |
| H1373 | Non-Small Cell Lung Cancer | 0.8 |
| H2122 | Non-Small Cell Lung Cancer | 2.5 |
| SW1573 | Non-Small Cell Lung Cancer | 1042 |
| H2030 | Non-Small Cell Lung Cancer | 1.8 |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | 2.3 |
Data compiled from multiple sources.[6][7][9]
Experimental Protocols
Protocol 1: Preparation of MRTX849 Stock and Working Solutions
Materials:
-
MRTX849 (Adagrasib) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
Procedure:
-
Preparation of Stock Solution (e.g., 10 mM):
-
Allow the MRTX849 powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of MRTX849 powder in a sterile tube. The molecular weight of Adagrasib is 604.12 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 1 ml of 10 mM stock solution, dissolve 6.04 mg of MRTX849 in 1 ml of DMSO).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the MRTX849 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Protocol 2: Cell Viability Assay (2D Culture)
This protocol describes a method to determine the effect of MRTX849 on the viability of adherent cancer cells using a luminescent ATP-based assay (e.g., CellTiter-Glo®).
Materials:
-
KRAS G12C mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
MRTX849 working solutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µl of medium).
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of MRTX849 in complete medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing the desired concentrations of MRTX849. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[6]
-
Add 100 µl of the prepared reagent to each well.[6]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability against the log of the MRTX849 concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 3: Western Blot Analysis for pERK Inhibition
This protocol is designed to assess the effect of MRTX849 on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2, NCI-H358)
-
6-well tissue culture plates
-
MRTX849 working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2 (tERK), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of MRTX849 for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To probe for total ERK and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following the same immunoblotting steps.
-
Concluding Remarks
MRTX849 (Adagrasib) is a valuable tool for studying KRAS G12C-driven cancers in a laboratory setting. The protocols provided herein offer a framework for researchers to investigate its efficacy and mechanism of action in relevant cell culture models. It is crucial to optimize experimental conditions, such as cell seeding density and treatment duration, for each specific cell line to ensure reproducible and meaningful results. Proper handling and storage of the compound are also essential to maintain its activity.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 2. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ch.promega.com [ch.promega.com]
- 4. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 8. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for MS9449: A Novel Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the experimental protocols for evaluating the neuroprotective effects of MS9449, a novel therapeutic candidate. The included methodologies cover in vitro and in vivo models designed to assess the efficacy and mechanism of action of this compound in the context of neurodegenerative disease models. Detailed protocols, data presentation, and visual diagrams of the proposed signaling pathway and experimental workflows are provided to guide researchers in the application of this compound.
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function.[1][2][3] A key strategy in the development of therapeutics for these conditions is the identification of neuroprotective agents that can mitigate neuronal damage and slow disease progression.[1][4] this compound has emerged as a promising candidate compound with potential neuroprotective properties. These application notes provide detailed protocols for the preclinical evaluation of this compound.
Proposed Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects by modulating key signaling pathways involved in cell survival and apoptosis. A primary proposed mechanism involves the activation of the PI3K/Akt signaling pathway, a critical regulator of neuronal survival.[5][6] Activation of this pathway is believed to lead to the downstream inhibition of pro-apoptotic proteins and the promotion of anti-apoptotic gene expression, thereby protecting neurons from various insults.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Caption: Proposed signaling pathway of this compound for neuroprotection.
Experimental Protocols
In Vitro Neuroprotection Assays
-
Objective: To determine the efficacy of this compound in protecting neuronal cells from induced cytotoxicity.
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neurodegenerative disease research.[7]
-
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (solubilized in DMSO)
-
6-hydroxydopamine (6-OHDA) or Amyloid-beta 1-42 (Aβ1-42) oligomers as the neurotoxic insult[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
96-well and 6-well plates
-
Protocol 1: Cell Viability (MTT Assay)
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours.
-
Induction of Cytotoxicity: Add the neurotoxin (e.g., 100 µM 6-OHDA or 10 µM Aβ1-42) to the wells and incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 2: Apoptosis Assay (Flow Cytometry)
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates at a density of 2 x 10^5 cells/well. Follow the same pre-treatment and cytotoxicity induction steps as in the MTT assay.
-
Cell Harvesting: After 24 hours of toxin exposure, collect the cells by trypsinization.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of apoptotic cells.
In Vivo Neuroprotection Model
-
Objective: To evaluate the neuroprotective effects of this compound in an animal model of Parkinson's disease.
-
Animal Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established model for Parkinson's disease research.[2][3]
-
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
MPTP-HCl
-
Saline solution
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Protocol 3: MPTP-Induced Neurodegeneration Model
-
Animal Groups:
-
Group 1: Vehicle control (saline)
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (low dose)
-
Group 4: MPTP + this compound (high dose)
-
-
Drug Administration:
-
Administer this compound (or vehicle) daily via oral gavage for 14 days.
-
On day 8, induce neurodegeneration by administering four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals.
-
-
Behavioral Testing:
-
Conduct behavioral tests (e.g., rotarod test for motor coordination) at baseline and on day 14.
-
-
Neurochemical and Histological Analysis:
-
On day 15, euthanize the animals and collect brain tissue.
-
Analyze dopamine (B1211576) levels in the striatum using HPLC.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on substantia nigra sections to quantify dopaminergic neuron loss.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the neuroprotective potential of this compound.
Caption: General experimental workflow for this compound evaluation.
Quantitative Data Summary
The following tables present hypothetical data from the described experiments to illustrate the potential neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound on SH-SY5Y Cells
| Treatment Group | Cell Viability (% of Control) | Apoptotic Cells (%) |
| Control (Untreated) | 100 ± 5.2 | 4.5 ± 1.1 |
| 6-OHDA (100 µM) | 48 ± 3.9 | 35.2 ± 3.5 |
| 6-OHDA + this compound (1 µM) | 55 ± 4.1 | 28.9 ± 2.8 |
| 6-OHDA + this compound (10 µM) | 72 ± 5.5 | 18.7 ± 2.1 |
| 6-OHDA + this compound (100 µM) | 89 ± 6.1 | 9.8 ± 1.5 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Neuroprotective Effects of this compound in the MPTP Mouse Model
| Treatment Group | Rotarod Latency (seconds) | Striatal Dopamine (% of Control) | TH+ Neurons in SNc (% of Control) |
| Vehicle Control | 185 ± 15 | 100 ± 8.5 | 100 ± 7.2 |
| MPTP + Vehicle | 75 ± 12 | 42 ± 5.1 | 45 ± 6.3 |
| MPTP + this compound (10 mg/kg) | 110 ± 14 | 65 ± 6.8 | 68 ± 7.9 |
| MPTP + this compound (50 mg/kg) | 155 ± 18 | 85 ± 7.9 | 88 ± 8.1 |
SNc: Substantia Nigra pars compacta. Data are presented as mean ± standard deviation.
Conclusion
The protocols and data presented in these application notes provide a framework for the preclinical evaluation of the novel neuroprotective agent this compound. The in vitro assays offer a means to assess direct cellular protection and elucidate the mechanism of action, while the in vivo model provides an assessment of therapeutic efficacy in a disease-relevant context. These methodologies can be adapted to investigate other neuroprotective compounds and further our understanding of potential treatments for neurodegenerative diseases.
References
- 1. invivobiosystems.com [invivobiosystems.com]
- 2. Modeling neurodegenerative diseases in vivo review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling Neurodegenerative Diseases in vivo Review | Semantic Scholar [semanticscholar.org]
- 4. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 8. innoprot.com [innoprot.com]
Application Notes: D609 in Cancer Research Models
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecan-9-yl-xanthogenate (D609) is a well-established compound in cellular biology, recognized for its potent antiviral and antitumor properties.[1][2] Its mechanism of action is primarily attributed to the competitive inhibition of two key enzymes in lipid metabolism: Phosphatidylcholine-Specific Phospholipase C (PC-PLC) and Sphingomyelin (B164518) Synthase (SMS).[3][4] By modulating the levels of critical lipid second messengers, D609 provides a powerful tool for investigating signaling pathways that govern cell proliferation, differentiation, and apoptosis in various cancer models.[1][3] These notes provide an overview of D609's applications, quantitative data on its efficacy, and detailed protocols for its use in cancer research.
Mechanism of Action in Cancer
D609's anticancer effects stem from its ability to alter the cellular balance between diacylglycerol (DAG) and ceramide, two lipid messengers with generally opposing functions.[3][5]
-
PC-PLC Inhibition: PC-PLC hydrolyzes phosphatidylcholine (PC) to produce phosphocholine (B91661) and DAG. DAG is a critical signaling molecule that activates protein kinase C (PKC) and other pathways, often promoting cell proliferation and survival. By inhibiting PC-PLC, D609 reduces DAG production.[1][4]
-
SMS Inhibition: Sphingomyelin synthase (SMS) transfers a phosphocholine headgroup from PC to ceramide, producing sphingomyelin (SM) and DAG. By inhibiting SMS, D609 blocks the consumption of ceramide, leading to its accumulation.[3][5]
The net effect of D609 treatment is a decrease in pro-proliferative DAG and an increase in pro-apoptotic and cell cycle-arresting ceramide.[3] Elevated ceramide levels can activate protein phosphatases that down-regulate survival pathways and up-regulate cyclin-dependent kinase (Cdk) inhibitors like p21 and p27, leading to cell cycle arrest, typically in the G0/G1 phase.[1][3][5]
Applications in Cancer Research Models
D609 has been utilized across a variety of cancer cell lines to inhibit proliferation and induce differentiation or apoptosis. Its efficacy is particularly noted in cancers where choline (B1196258) phospholipid metabolism is dysregulated.
In Vitro Studies: D609 has demonstrated significant anti-proliferative effects in numerous cancer cell lines without affecting cell viability at certain concentrations.[5] It has been shown to block proliferation in breast cancer (MDA-MB-231, SKBr3), ovarian cancer (SKOV3.ip), and various glia cell lines.[5][6][7] In highly metastatic MDA-MB-231 breast cancer cells, D609 treatment led to the loss of mesenchymal markers, suggesting a role in reversing the mesenchymal-epithelial transition (MET).[6] In HER2-overexpressing ovarian cancer cells, D609 treatment resulted in the internalization and downregulation of the HER2 receptor, leading to cell cycle arrest.[7]
Quantitative Efficacy Data
The effective concentration of D609 can vary significantly between cell lines and experimental conditions. The following table summarizes key quantitative data from published studies.
| Cell Line | Cancer Type | D609 Concentration | Effect | Reference |
| MDA-MB-231 | Breast Cancer | 50 µg/mL (188 µM) | 60-80% PC-PLC inhibition; sustained proliferation arrest. | [6] |
| SKOV3.ip | Ovarian Cancer | 50 µg/mL (188 µM) | PC-PLC activity reduced to <5% after 24h; 50-60% decrease in HER2. | [7] |
| RAW 264.7, N9, BV-2 | Macrophage / Microglia | 100 µM | Significant attenuation of proliferation without affecting viability. | [3][5] |
| Neural Stem Cells (rat) | - | 18.76 - 56.29 µM | Decreased cell viability and induction of apoptosis. | [8] |
| A431 | Human Epidermal Carcinoma | Not specified | Inhibited PLC activity. | [1] |
Experimental Protocols
Detailed methodologies for key experiments using D609 are provided below.
Protocol 1: Cell Proliferation / Viability Assay (MTT/WST-8)
This protocol outlines a standard procedure to determine the effect of D609 on cancer cell proliferation and calculate its half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Harvest cancer cells during their logarithmic growth phase. Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.[9]
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
D609 Treatment: Prepare a stock solution of D609 in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Remove the old medium from the cells and add 100 µL of the D609-containing medium to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for the desired time periods (e.g., 24, 48, or 72 hours).[10]
-
Viability Assessment: Add 10 µL of a viability reagent (e.g., WST-8 or MTT solution) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, as per the reagent manufacturer's instructions.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-8).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the D609 concentration to determine the IC50 value.[10]
Protocol 2: PC-PLC Activity Assay (Amplex Red)
This protocol uses a coupled enzyme assay to measure PC-PLC activity in cell lysates, based on the Amplex® Red reagent method.[1][11]
Methodology:
-
Cell Lysate Preparation: Culture and treat cells with or without D609 for the desired time. Harvest the cells, wash with cold PBS, and lyse them using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate (e.g., via BCA assay).
-
Reaction Setup: In a 96-well black microplate, add a standardized amount of cell lysate protein (e.g., 20-50 µg) to each well.
-
Amplex Red Reaction Mixture: Prepare a working solution containing:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Alkaline phosphatase
-
Reaction Buffer
-
-
Initiate Reaction: Add the reaction mixture to each well. Initiate the reaction by adding the substrate, phosphatidylcholine (PC).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence using a microplate reader with excitation set to ~571 nm and emission detection at ~585 nm.
-
Analysis: Compare the fluorescence signal from D609-treated lysates to the untreated control to determine the percentage of PC-PLC inhibition.
Protocol 3: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following D609 treatment.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of D609 (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Harvesting: Detach adherent cells using a gentle method (e.g., Trypsin-EDTA). Collect all cells, including those floating in the supernatant, as apoptotic cells may detach. Centrifuge the cell suspension.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
-
References
- 1. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications [mdpi.com]
- 3. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (D609) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. D609 blocks cell survival and induces apoptosis in neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for In Vivo Studies of Tricyclodecan-9-yl-Xanthogenate (D609)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Tricyclodecan-9-yl-Xanthogenate (D609), a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin (B164518) synthase (SMS) with significant antioxidant properties. The following protocols are based on established preclinical research and are intended to guide the design and execution of in vivo studies investigating the therapeutic potential of D609 in various disease models.
Overview of Tricyclodecan-9-yl-Xanthogenate (D609)
Tricyclodecan-9-yl-Xanthogenate, commonly known as D609, is a versatile research compound with a range of biological activities, including neuroprotective, anti-inflammatory, and anti-tumor effects.[1][2] Its primary mechanism of action involves the competitive inhibition of PC-PLC and SMS, key enzymes in lipid signaling pathways.[1][2] By inhibiting these enzymes, D609 modulates the levels of important second messengers like diacylglycerol (DAG) and ceramide, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, D609 exhibits antioxidant properties, in part by acting as a glutathione-mimetic compound.
In Vivo Dosage and Administration
The following table summarizes a documented dosage and administration protocol for D609 in a preclinical model of neuroprotection.
| Parameter | Details | Reference |
| Compound | Tricyclodecan-9-yl-Xanthogenate (D609) | Ansari et al., 2006 |
| Animal Model | Gerbil | Ansari et al., 2006 |
| Dosage | 50 mg/kg body weight | Ansari et al., 2006 |
| Route of Administration | Intraperitoneal (i.p.) Injection | Ansari et al., 2006 |
| Vehicle | Saline | Ansari et al., 2006 |
| Frequency | Single dose | Ansari et al., 2006 |
| Time of Administration | 60 minutes prior to experimental endpoint | Ansari et al., 2006 |
| Application | Neuroprotection against oxidative stress | Ansari et al., 2006 |
Experimental Protocols
Preparation of D609 Dosing Solution
Materials:
-
Tricyclodecan-9-yl-Xanthogenate (D609) powder
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of D609: Based on the desired dosage (e.g., 50 mg/kg) and the body weight of the animal, calculate the total mass of D609 needed.
-
Weigh D609: Accurately weigh the calculated amount of D609 powder in a sterile microcentrifuge tube.
-
Add Vehicle: Add the appropriate volume of sterile saline to the microcentrifuge tube to achieve the desired final concentration. For example, to prepare a 5 mg/mL solution for a 10 mL/kg injection volume, dissolve 5 mg of D609 in 1 mL of saline.
-
Dissolve the Compound: Vortex the solution thoroughly to ensure complete dissolution of D609. Gentle warming may be applied if necessary, but the stability of the compound under heat should be considered.
-
Sterile Filtration: Draw the D609 solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility of the final dosing solution.
-
Storage: Use the freshly prepared solution for injection. If short-term storage is necessary, consult the manufacturer's guidelines for stability information.
Intraperitoneal (i.p.) Injection Procedure
Personnel: This procedure should be performed by trained personnel in accordance with institutional animal care and use guidelines.
Procedure:
-
Animal Restraint: Properly restrain the animal (e.g., gerbil or mouse) to expose the abdominal area.
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.
-
Injection: Insert a sterile needle (e.g., 25-27 gauge) at a 10-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and select a new injection site with a fresh needle.
-
Administer the Dose: Slowly and steadily inject the calculated volume of the D609 solution.
-
Withdraw Needle: Carefully withdraw the needle and return the animal to its cage.
-
Monitoring: Monitor the animal for any adverse reactions following the injection.
Signaling Pathways and Experimental Workflows
Mechanism of Action of D609
D609 primarily targets two key enzymes in lipid metabolism: Phosphatidylcholine-Specific Phospholipase C (PC-PLC) and Sphingomyelin Synthase (SMS).
Caption: Mechanism of action of Tricyclodecan-9-yl-Xanthogenate (D609).
Experimental Workflow for In Vivo Neuroprotection Study
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of D609 in an animal model of oxidative stress.
Caption: Experimental workflow for an in vivo neuroprotection study with D609.
References
Application Notes and Protocols for MS9449 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of MS9449 stock solutions for in vitro and in vivo experiments. This compound is a potent Proteolysis Targeting Chimera (PROTAC) that selectively degrades the Epidermal Growth Factor Receptor (EGFR).[1][2] Accurate preparation of stock solutions is critical for obtaining reproducible and reliable experimental results.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility information for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆₀H₇₆ClFN₁₀O₈S | [2] |
| Molecular Weight | 1215.8 g/mol | Calculated |
| Appearance | White to light yellow solid powder | [2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| Solubility in DMSO | Soluble | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |
Experimental Protocols
Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a 10 mM primary stock solution of this compound in DMSO. This high-concentration stock is ideal for long-term storage and subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Sterile, filter-pipette tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.216 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 1215.8 g/mol = 1.2158 mg
-
-
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For 1.216 mg of this compound, add 1 mL of DMSO.
-
Dissolve the Compound: Vortex the solution for 1-2 minutes to ensure the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Preparation of Working Solutions
This protocol describes the preparation of working solutions from the 10 mM primary stock solution.
Materials:
-
10 mM this compound primary stock solution in DMSO
-
Appropriate cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes
-
Sterile, filter-pipette tips
Procedure:
-
Thaw Primary Stock: Thaw an aliquot of the 10 mM this compound primary stock solution at room temperature.
-
Calculate Dilution: Determine the required volume of the primary stock solution needed to achieve the desired final concentration in your experimental medium. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock.
-
Calculation (using M1V1 = M2V2):
-
(10 mM) x V1 = (10 µM) x (1 mL)
-
(10,000 µM) x V1 = (10 µM) x (1000 µL)
-
V1 = (10 x 1000) / 10,000 = 1 µL
-
-
-
Prepare Working Solution: Add the calculated volume of the 10 mM primary stock solution to the appropriate volume of cell culture medium or experimental buffer. Gently mix by pipetting or inverting the tube.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.
Visualizations
This compound Stock Solution Preparation Workflow
References
Application Notes and Protocols for Employing D609 in Viral Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D609 (Tricyclodecan-9-yl-xanthogenate) is a potent pharmacological agent with a broad spectrum of biological activities, including antiviral, anti-tumor, and antioxidant properties.[1][2] Initially developed as an antiviral compound, D609's primary mechanism of action is the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in cellular signaling and lipid metabolism.[2][3] By targeting host cell machinery, D609 represents a therapeutic strategy that may be less susceptible to the development of viral resistance.[3] These application notes provide a comprehensive overview of D609, its mechanism of action, and detailed protocols for its use in viral replication assays.
Mechanism of Action
D609 exerts its antiviral effects primarily through the inhibition of host cell enzymes, thereby disrupting processes essential for viral replication. The multifaceted mechanism of action includes:
-
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC): D609 is a competitive inhibitor of PC-PLC, an enzyme that hydrolyzes phosphatidylcholine (PC) to produce phosphocholine (B91661) and diacylglycerol (DAG), a crucial second messenger.[2][3] By blocking this activity, D609 disrupts signaling pathways that many viruses exploit for their replication.
-
Inhibition of Sphingomyelin Synthase (SMS): D609 also inhibits SMS, leading to an accumulation of ceramide, another important lipid second messenger.[1][2] Changes in ceramide levels can induce cell cycle arrest, further impeding viral propagation.[1]
-
Inhibition of Protein Kinases: D609 has been shown to inhibit the herpes simplex virus type 1 (HSV-1) encoded protein kinase (US3 PK) and, to a lesser extent, cellular protein kinase C (PKC).[4][5] This inhibition of protein phosphorylation can interfere with late stages of the viral replication cycle.[4][5]
-
Modulation of other Phospholipases: Research has also indicated that D609 can inhibit group IV cytosolic phospholipase A2 (cPLA2), which is involved in the release of arachidonic acid.[6]
The collective impact of these inhibitory activities is the disruption of cellular signaling, membrane metabolism, and protein modification, creating an intracellular environment that is non-conducive to viral replication.
Data Presentation
Table 1: Inhibitory Constants of D609
| Target Enzyme | Substrate/Assay | Ki Value (µM) | Reference |
| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | Phosphatidylcholine (PC) | 6.4 | [3] |
| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | p-Nitrophenylphosphorylcholine (p-NPP) | 8.8 | [3] |
| Group IV Cytosolic Phospholipase A2 (cPLA2) | Purified from bovine spleen (Dixon plot analysis) | 86.25 | [6] |
Table 2: Antiviral Activity of D609 against Herpes Simplex Virus Type 1 (HSV-1)
| Parameter | Cell Line | Multiplicity of Infection (MOI) | D609 Concentration (µM) | Effect | Reference |
| Virus Production | - | ≤ 1 PFU/cell | > 3.8 | Reduction in virus production | [4][5] |
| Virus Production | - | ≤ 1 PFU/cell | 75.2 | Complete inhibition of virus production | [4][5] |
| Viral Polypeptide Phosphorylation (34 and 69 kDa) | Infected Cells | - | 18.4 | Inhibition of phosphorylation | [4][5] |
| Total Protein Phosphorylation | Infected or Uninfected Cells | - | 37.6 | Reduction to background levels | [4][5] |
| Viral US3-encoded Protein Kinase (in vitro) | Purified from infected cell lysates | - | 1.9 | Inhibition of kinase activity | [4][5] |
| Cellular Protein Kinase C (in vitro) | Purified | - | 75.2 | Inhibition of kinase activity | [4][5] |
Table 3: Antiviral Activity of D609 against other Viruses
| Virus | Finding | Reference |
| Human Immunodeficiency Virus (HIV) | Completely stopped de novo HIV replication in permissive KE37-1 cells. | [1] |
| Respiratory Syncytial Virus (RSV) | In Hep-2 cells, D609 decreased the accumulation of viral proteins and the phosphorylation of the viral phosphoprotein, affecting virus morphogenesis. | [7] |
| Human Papillomavirus (HPV) | An enantiomerically pure isomer of D609 (LMV-601) reduced the expression of high-risk HPV types. | [2] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Determining Antiviral Efficacy of D609
This protocol is a standard method to quantify the inhibition of viral replication by D609.
Materials:
-
Susceptible host cell line (e.g., Vero cells for HSV-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
D609 (Tricyclodecan-9-yl-xanthogenate)
-
DMSO (for D609 stock solution)
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., 1:1 mixture of 2x MEM and 1.2% Avicel)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate). Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of D609 in DMSO. On the day of the experiment, prepare serial dilutions of D609 in serum-free medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Virus Infection: When cells are confluent, aspirate the growth medium and wash the monolayer with PBS. Infect the cells with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
D609 Treatment: After the adsorption period, remove the virus inoculum.
-
Overlay Application: Add the overlay medium containing the corresponding concentrations of D609 to each well. Also include a virus control (no D609) and a cell control (no virus, no D609).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-3 days for HSV-1).
-
Plaque Visualization: After incubation, aspirate the overlay medium. Fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Data Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each D609 concentration compared to the virus control. The IC50 value can be determined by plotting the percentage of plaque reduction against the log of the D609 concentration.
Protocol 2: Viral Titer Reduction Assay (Yield Reduction Assay)
This assay measures the effect of D609 on the production of infectious progeny virus.
Materials:
-
Same as Protocol 1, excluding overlay medium and staining solution.
Procedure:
-
Cell Seeding and Compound Preparation: Follow steps 1 and 2 from Protocol 1.
-
Pre-treatment (Optional but recommended): Pre-treat the confluent cell monolayers with the serially diluted D609 for 1-2 hours before infection.
-
Virus Infection: Infect the cells with the virus at a specific MOI (e.g., 0.1 or 1). After a 1-hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentrations of D609.
-
Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: At the end of the incubation period, scrape the cells into the medium and subject the cell suspension to three freeze-thaw cycles to release intracellular virus.
-
Virus Tittering: Determine the viral titer in the collected supernatants using a standard plaque assay or a TCID50 assay.
-
Data Analysis: Calculate the reduction in viral titer for each D609 concentration compared to the virus control.
Protocol 3: Western Blot Analysis of Viral Protein Expression and Phosphorylation
This protocol assesses the effect of D609 on the synthesis and post-translational modification of viral proteins.
Materials:
-
Cell line and virus
-
D609
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against specific viral proteins (and their phosphorylated forms, if available) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Infection: Seed cells in 6-well plates. Treat with desired concentrations of D609 and infect with the virus as described in Protocol 2.
-
Cell Lysis: At various time points post-infection, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of viral protein expression and phosphorylation in D609-treated samples to the untreated control.
Mandatory Visualizations
Caption: Mechanism of D609 action on host cell lipid signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiviral, antitumoural xanthate D609 is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antiviral xanthate compound D609 inhibits herpes simplex virus type 1 replication and protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. D609, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral effects of xanthate D609 on the human respiratory syncytial virus growth cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preclinical Evaluation of MS9449, a Novel KRAS G12C Inhibitor, in Murine Cancer Models
Introduction
The Kirsten Rat Sarcoma (KRAS) oncogene is a central player in regulating cell growth, proliferation, and survival.[1] Mutations in KRAS are among the most common drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2] The KRAS G12C mutation, in particular, has emerged as a key therapeutic target. MS9449 is a novel, investigational, orally bioavailable small molecule designed to selectively and covalently bind to the cysteine residue of the KRAS G12C mutant protein. This locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.
This document provides detailed methodologies for the preclinical evaluation of this compound in mouse models. The protocols cover in vivo efficacy, pharmacokinetic (PK) and pharmacodynamic (PD) assessment, and initial toxicology screening. These studies are essential for establishing a proof-of-concept and a safety profile for this compound before advancing to clinical development.
This compound Mechanism and Signaling Pathway
This compound targets the constitutively active KRAS G12C protein. In its active, GTP-bound state, KRAS engages multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive rampant cell proliferation and survival.[1][3] By locking KRAS G12C in an inactive state, this compound is designed to suppress these key signaling cascades.
Experimental Protocols
The successful preclinical evaluation of this compound relies on robust and well-characterized mouse models. Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are recommended.[4][5]
Protocol 1: In Vivo Efficacy in a Subcutaneous Xenograft Model
This protocol details the evaluation of this compound's anti-tumor activity in an immunodeficient mouse model bearing subcutaneous tumors derived from a human cancer cell line with a KRAS G12C mutation (e.g., NCI-H358 for NSCLC).
Materials:
-
Cell Line: NCI-H358 (human NSCLC, KRAS G12C mutant).
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), Matrigel, this compound, vehicle formulation (e.g., 0.5% methylcellulose).
-
Equipment: Calipers, animal balance, sterile syringes, gavage needles.
Methodology:
-
Cell Culture: Culture NCI-H358 cells in RPMI-1640 supplemented with 10% FBS at 37°C, 5% CO2. Harvest cells during the exponential growth phase.
-
Tumor Implantation: Resuspend harvested cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2). When average tumor volume reaches 150-200 mm³, randomize mice into treatment groups (n=8-10 per group). Record initial body weights.
-
Drug Administration:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered orally (PO), once daily (QD).
-
Group 2: this compound (e.g., 30 mg/kg), PO, QD.
-
Group 3: this compound (e.g., 100 mg/kg), PO, QD.
-
Group 4: Positive control (e.g., Sotorasib, 100 mg/kg), PO, QD.[2]
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint (e.g., 2000 mm³). Euthanize mice and collect tumors, blood, and major organs for further analysis.
Protocol 2: Pharmacodynamic (PD) Biomarker Assessment
This protocol assesses whether this compound engages its target and inhibits downstream signaling in tumor tissue.
Materials:
-
Tumor samples collected from the efficacy study (Protocol 1).
-
Reagents for Western blotting or Immunohistochemistry (IHC).
-
Primary antibodies: anti-phospho-ERK (pERK), anti-total-ERK, anti-phospho-AKT (pAKT), anti-total-AKT.
Methodology:
-
Sample Collection: Collect tumors at a specified time point after the final dose (e.g., 4 hours) to assess peak pathway inhibition. Flash-freeze a portion for Western blot and fix the remainder in formalin for IHC.
-
Western Blot Analysis:
-
Homogenize frozen tumor tissue and extract proteins.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against pERK and pAKT to assess pathway inhibition. Use total ERK and AKT as loading controls.
-
Quantify band intensity to determine the level of target modulation.
-
-
Immunohistochemistry (IHC):
-
Embed formalin-fixed tissues in paraffin (B1166041) and section them.
-
Perform antigen retrieval and stain slides with an anti-pERK antibody.[6]
-
Score the staining intensity and percentage of positive cells to evaluate pathway inhibition across the tumor tissue.
-
Protocol 3: Pharmacokinetic (PK) Analysis
This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in tumor-bearing mice.
Materials:
-
Tumor-bearing mice treated with a single dose of this compound.
-
Blood collection tubes (e.g., EDTA-coated).
-
LC-MS/MS system.
Methodology:
-
Dosing: Administer a single oral dose of this compound to a cohort of mice.
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C.
-
Bioanalysis: Extract this compound from plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) using appropriate software.
Protocol 4: Preliminary Toxicology Assessment
This protocol provides an initial assessment of the safety and tolerability of this compound.[7][8]
Methodology:
-
Clinical Observations: Throughout the efficacy study, perform daily checks for signs of morbidity, mortality, and distress using a modified Irwin test.[9] This includes observing changes in CNS, neuromuscular, and autonomic functions.[7]
-
Body Weight: Monitor body weight 2-3 times per week. A sustained body weight loss of >15-20% is a common indicator of toxicity.
-
Gross Necropsy: At the study endpoint, perform a gross examination of major organs (liver, spleen, kidneys, lungs, heart) for any visible abnormalities in size, color, or texture.
-
Histopathology: Fix major organs in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for any microscopic signs of tissue damage or toxicity.
-
Clinical Pathology: Collect whole blood for Complete Blood Count (CBC) and plasma for serum chemistry analysis to assess hematological and organ function parameters (e.g., ALT, AST, creatinine).
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in the NCI-H358 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
|---|---|---|---|---|
| Vehicle | 10 mL/kg, PO, QD | 1850 ± 210 | - | 21.5 ± 0.8 |
| This compound | 30 mg/kg, PO, QD | 980 ± 150 | 47.0 | 21.1 ± 0.7 |
| This compound | 100 mg/kg, PO, QD | 450 ± 95 | 75.7 | 20.9 ± 0.9 |
| Positive Control | 100 mg/kg, PO, QD | 485 ± 110 | 73.8 | 21.3 ± 0.6 |
Tumor Growth Inhibition (TGI) % = [1 - (Mean Final Tumor Volume of Treated Group / Mean Final Tumor Volume of Vehicle Group)] x 100
Table 2: Key Pharmacokinetic Parameters of this compound (100 mg/kg, PO)
| Parameter | Value | Unit |
|---|---|---|
| Cmax | 1500 | ng/mL |
| Tmax | 2.0 | hours |
| AUC (0-24h) | 9800 | h*ng/mL |
| T½ (half-life) | 6.5 | hours |
Table 3: Summary of Toxicology Findings (28-Day Study)
| Treatment Group | Key Clinical Observations | Mean Body Weight Change (%) | Key Histopathology Findings |
|---|---|---|---|
| Vehicle | No abnormal findings | +5.2 | Unremarkable |
| This compound (30 mg/kg) | No abnormal findings | +4.8 | Unremarkable |
| this compound (100 mg/kg)| No abnormal findings | +3.5 | Unremarkable |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound in mouse models. By systematically assessing in vivo efficacy, target engagement, pharmacokinetics, and safety, researchers can generate the critical data package needed to validate this compound as a promising therapeutic candidate for KRAS G12C-mutant cancers and inform its future clinical development.
References
- 1. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 5. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Toxicology | MuriGenics [murigenics.com]
- 8. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing D609 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of D609 for cell viability experiments. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is D609 and what is its primary mechanism of action?
A1: D609 (Tricyclodecan-9-yl-xanthogenate) is a potent, competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin (B164518) synthase (SMS).[1] Its inhibitory action on these enzymes alters the cellular balance of crucial lipid second messengers, leading to a decrease in 1,2-diacylglycerol (DAG) and an increase in ceramide.[1] This shift in signaling molecules is fundamental to D609's diverse biological activities, which include anti-tumor, anti-inflammatory, antiviral, and antioxidant effects.[1]
Q2: How does the inhibition of PC-PLC and SMS by D609 affect cell viability?
A2: By increasing intracellular ceramide levels and decreasing DAG, D609 can induce cell cycle arrest, typically in the G0/G1 phase, and trigger apoptosis (programmed cell death).[1] Ceramide is a well-known pro-apoptotic molecule, while DAG is involved in cell survival and proliferation pathways. Therefore, by modulating the levels of these second messengers, D609 can effectively reduce the viability of cancer cells and other proliferating cell types.
Q3: What is a recommended starting concentration range for D609 in cell culture experiments?
A3: The optimal concentration of D609 is highly dependent on the specific cell line and the experimental endpoint. Based on published literature, a broad starting range to consider for dose-response experiments is between 10 µM and 100 µM. For instance, concentrations in the range of 18.76-56.29 µM have been shown to induce apoptosis in neural stem cells, while 100 µM has been used to inhibit the proliferation of microglia, macrophages, and astrocytes.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Q4: How should I prepare and store D609 stock solutions?
A4: D609 is soluble in water. For cell culture applications, it is advisable to prepare a concentrated stock solution in sterile water or a suitable buffer like PBS. To minimize the impact of the solvent on your cells, ensure the final concentration of the solvent in the culture medium is as low as possible (ideally less than 0.1%). Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions in your cell culture medium for each experiment.
Q5: Is D609 stable in cell culture medium?
A5: The stability of D609 in cell culture medium can be a concern, particularly over longer incubation periods. It is best practice to add freshly diluted D609 to your cell cultures at the start of the treatment period. For experiments lasting longer than 24-48 hours, consider replenishing the medium with fresh D609 to maintain a consistent concentration.
Quantitative Data Summary
The inhibitory and effective concentrations of D609 can vary significantly between different cell lines and experimental conditions. The following tables provide a summary of available quantitative data.
Table 1: Inhibitory Constants and Effective Concentrations of D609
| Parameter | Value | Context |
| Ki (PC-PLC) | 6.4 µM | Competitive inhibition of phosphatidylcholine-specific phospholipase C. |
| Apoptosis Induction | 18.76 - 56.29 µM | Neural Stem Cells (NSCs).[2] |
| Anti-proliferative Effect | 100 µM | RAW 264.7 macrophages, N9 and BV-2 microglia, and DITNC1 astrocytes. |
| Apoptosis Induction | >50 µM | U937 monocytic cells (induces apoptosis on its own). |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by D609 and a typical workflow for optimizing its concentration.
Troubleshooting Guide
Encountering issues in your experiments is a common part of the research process. This guide addresses specific problems you might face when working with D609.
Issue 1: Low Cell Viability or High Cytotoxicity at Expected Non-toxic Concentrations
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Ensure the final concentration of your solvent (e.g., water or PBS) in the cell culture medium is minimal and non-toxic to your cells. Always include a vehicle control (medium with the same amount of solvent as the highest D609 concentration) in your experiments.
-
-
Possible Cause 2: D609 Instability.
-
Solution: Prepare fresh dilutions of D609 for each experiment. For long-term incubations, consider replenishing the media with freshly prepared D609 every 24-48 hours.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Your specific cell line may be particularly sensitive to D609. Perform a broad dose-response curve, starting from a very low concentration (e.g., 1 µM), to accurately determine the cytotoxic range for your cells.
-
Issue 2: Inconsistent or Non-reproducible Results
-
Possible Cause 1: Inconsistent D609 Concentration.
-
Solution: Ensure your stock solution is properly mixed before making dilutions. Use calibrated pipettes for accurate serial dilutions.
-
-
Possible Cause 2: Variability in Cell Seeding Density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Inconsistent cell numbers per well can lead to significant variability in results.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Solution: To minimize evaporation and temperature fluctuations in the outer wells of your plate, fill them with sterile PBS or media and do not use them for experimental samples.
-
Issue 3: No Observable Effect of D609 on Cell Viability
-
Possible Cause 1: Insufficient Concentration.
-
Solution: The concentration range you are testing may be too low for your specific cell line. Try a higher concentration range in your next dose-response experiment.
-
-
Possible Cause 2: Short Incubation Time.
-
Solution: The effects of D609 on cell viability may take time to manifest. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
-
-
Possible Cause 3: Inactive Compound.
-
Solution: Ensure your D609 stock has been stored correctly. If in doubt, use a fresh vial of the compound.
-
Experimental Protocols
Protocol: Determining the Optimal Concentration of D609 using an MTT Cell Viability Assay
This protocol provides a general framework for a dose-response experiment to determine the IC50 of D609 in your cell line of interest.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
D609
-
Sterile water or PBS for stock solution
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
D609 Preparation and Treatment:
-
Prepare a concentrated stock solution of D609 in sterile water or PBS.
-
Perform serial dilutions of the D609 stock solution in complete cell culture medium to achieve the desired final concentrations. A good starting range is often 0, 1, 5, 10, 25, 50, 75, and 100 µM.
-
Include a "vehicle control" well that contains the highest concentration of the solvent used for the D609 stock.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of D609.
-
-
Incubation:
-
Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percent viability against the log of the D609 concentration to generate a dose-response curve.
-
Use appropriate software (e.g., GraphPad Prism) to calculate the IC50 value from the dose-response curve.
-
References
troubleshooting MS9449 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the novel kinase inhibitor, MS9449. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the (hypothetical) MAP4K7 kinase, a key upstream regulator of the JNK signaling pathway. By inhibiting MAP4K7, this compound is designed to block the phosphorylation cascade that leads to the activation of transcription factors involved in inflammatory responses and apoptosis.
Q2: What are the common sources of experimental variability when working with this compound?
A2: Experimental variability can arise from several sources, including both technical and biological factors.[1][2][3] Technical variability can stem from inconsistencies in liquid handling, reagent stability, and plate-to-plate differences in high-throughput screening (HTS) assays.[4][5] Biological variability can be due to differences in cell passage number, cell density at the time of treatment, and inherent heterogeneity within cell populations.[6][7]
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 Values Across Experiments
Description: You observe significant variation in the half-maximal inhibitory concentration (IC50) of this compound in your cell-based or biochemical assays from one experiment to the next.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reagent Instability | Aliquot this compound and other critical reagents to minimize freeze-thaw cycles.[8] Prepare fresh dilutions of the compound for each experiment. |
| Cell Passage Number | Maintain a consistent and narrow range of cell passage numbers for all experiments. Characterize the response of your cell line to this compound at different passages.[7] |
| Plate Position Effects | Randomize the layout of your samples on the assay plates to minimize any systematic spatial bias.[4] Include appropriate controls on each plate to monitor for gradients. |
| Inconsistent Cell Seeding Density | Ensure a uniform cell suspension before seeding and use an automated cell counter for accuracy. |
Issue 2: High Background Signal in Kinase Assays
Description: Your in vitro kinase assays are showing a high background signal, which reduces the dynamic range of the assay and makes it difficult to accurately determine the inhibitory activity of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sub-optimal ATP Concentration | Determine the Km of ATP for the MAP4K7 kinase and use an ATP concentration at or near the Km for competitive inhibition studies. |
| Contaminated Reagents | Use fresh, high-quality reagents, including kinase, substrate, and buffer components. |
| Non-specific Binding | Include a non-ionic detergent, such as Tween-20 or Triton X-100, in your assay buffer to reduce non-specific binding. |
| Autophosphorylation of Kinase | If the kinase exhibits significant autophosphorylation, optimize the assay conditions (e.g., reduce kinase concentration, incubation time) to minimize this effect. |
Experimental Protocols
MAP4K7 Kinase Activity Assay
This protocol describes a luminescent kinase assay to measure the activity of MAP4K7 and the inhibitory potential of this compound.
Materials:
-
Recombinant MAP4K7 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
Luminescent kinase assay kit
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 5 µL of the this compound dilution or vehicle control to the wells of the 384-well plate.
-
Add 5 µL of the MAP4K7 kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP using the luminescent assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
Cell Viability Assay
This protocol outlines a method to assess the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., resazurin-based)
-
Clear-bottom, black 96-well plates
Procedure:
-
Seed the cells in the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of the cell viability reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
Visualizations
Caption: Hypothetical signaling pathway of MAP4K7 and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: A decision tree for troubleshooting experimental variability.
References
- 1. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sources of variability and effect of experimental approach on expression profiling data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Technical variability is greater than biological variability in a microarray experiment but both are outweighed by changes induced by stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variability of permeability estimation from different protocols of subculture and transport experiments in cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
preventing degradation of Tricyclodecan-9-yl-Xanthogenate in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Tricyclodecan-9-yl-Xanthogenate (D609) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Tricyclodecan-9-yl-Xanthogenate (D609) degradation in solution?
A1: The primary cause of D609 degradation is the chemical instability of its dithiocarbonate (xanthate) group. This functional group is susceptible to oxidation, which leads to the formation of a disulfide-linked dimer and a subsequent loss of its biological activity as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin (B164518) synthase (SMS).
Q2: What are the general recommendations for storing D609?
A2: Proper storage is crucial to maintain the integrity of D609. For long-term storage, the solid potassium salt of D609 should be kept at -20°C, where it is reported to be stable for at least four years. Once in solution, it is recommended to store aliquots at -80°C for a maximum of one year. Avoid repeated freeze-thaw cycles.
Q3: How should I prepare D609 solutions for my experiments?
A3: It is recommended to prepare a fresh stock solution of D609 for each experiment or to use freshly thawed aliquots from a stock stored at -80°C. D609 has a reported solubility of 1 mg/mL in water. Sonication may be necessary to achieve complete dissolution. For cell-based assays, the final dilution should be made in the appropriate cell culture medium immediately before addition to the cells.
Q4: What is the known stability of D609 in solution under experimental conditions?
A4: Detailed quantitative data on the stability of D609 in various experimental solutions is limited in publicly available literature. However, one study noted a half-life of 19 minutes at 24°C in an unspecified solution, highlighting its inherent instability. Researchers should be aware that the stability can be influenced by factors such as pH, temperature, and the composition of the solvent or medium.
Q5: Are there more stable alternatives to D609?
A5: Yes, to address the instability of D609, more stable prodrugs have been developed. These prodrugs are designed to be chemically stable under ambient conditions and are hydrolyzed by cellular esterases to release the active D609 molecule within the cell. This approach can improve the compound's stability and enhance its biological activity in experimental systems.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect of D609 in experiments. | Degradation of D609 in stock solution or during the experiment. | - Prepare fresh stock solutions of D609 for each experiment.- Aliquot stock solutions and store them at -80°C; avoid repeated freeze-thaw cycles.- Minimize the time between adding D609 to the experimental medium and the start of the assay.- Consider performing a time-course experiment to determine the effective window of D609 activity. |
| Precipitation of D609 in aqueous solutions. | Poor solubility or exceeding the solubility limit. | - Ensure the concentration does not exceed 1 mg/mL in water.- Use sonication to aid dissolution.- For cell culture experiments, perform the final dilution in the complete medium immediately before use. |
| Variability in results between different experimental batches. | - Inconsistent age or handling of D609 solutions.- Differences in experimental conditions (e.g., pH of the medium). | - Standardize the preparation and handling of D609 solutions across all experiments.- Monitor and control the pH of your experimental solutions, as xanthate stability is pH-dependent (generally more stable in alkaline conditions).- Include positive and negative controls in every experiment to monitor assay performance. |
Experimental Protocols
Protocol 1: Preparation of D609 Stock Solution
-
Weighing: Accurately weigh the desired amount of solid D609 potassium salt in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to achieve a concentration of 1 mg/mL.
-
Solubilization: Vortex the solution briefly. If necessary, sonicate in a water bath for short intervals until the solid is completely dissolved. Avoid excessive heating.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile, low-protein-binding tubes. Store the aliquots at -80°C for up to one year.
Protocol 2: General Procedure for Assessing D609 Stability
This protocol outlines a general method for researchers to assess the stability of D609 in their specific experimental buffer or medium using High-Performance Liquid Chromatography (HPLC).
-
Solution Preparation: Prepare a solution of D609 at the desired experimental concentration in the buffer or cell culture medium of interest.
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.
-
Sample Quenching (Optional but Recommended): Immediately store the collected samples at a low temperature (e.g., -80°C) to halt further degradation before analysis.
-
HPLC Analysis:
-
Use a suitable C18 reverse-phase HPLC column.
-
Employ a mobile phase gradient appropriate for separating D609 from its degradation products (e.g., a gradient of acetonitrile (B52724) in water with a suitable modifier like formic acid).
-
Detect the components using a UV detector at a wavelength where D609 has a strong absorbance.
-
-
Data Analysis: Quantify the peak area of D609 at each time point. Plot the percentage of remaining D609 against time to determine its degradation rate and half-life under the tested conditions.
Visualizations
Caption: Proposed degradation pathways for Tricyclodecan-9-yl-Xanthogenate (D609).
Caption: Recommended workflow for preparing and using D609 solutions in experiments.
improving the efficacy of D609 treatment in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor, D609, in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for D609?
D609 is primarily known as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2][3] It also inhibits sphingomyelin (B164518) synthase (SMS).[1][4][5] Inhibition of these enzymes impacts the levels of crucial lipid second messengers. Specifically, PC-PLC inhibition reduces the production of 1,2-diacylglycerol (DAG), while SMS inhibition can lead to an increase in ceramide levels.[1][4][5][6] D609 also possesses antioxidant properties and may chelate Zinc (Zn2+), which is a necessary cofactor for PC-PLC activity.[1][4][5]
Q2: What are the common cellular effects of D609 treatment in vitro?
D609 has been shown to exert various effects on cells in culture, including:
-
Inhibition of cell proliferation: It can arrest the cell cycle, often in the G1 phase.[1][2]
-
Induction of apoptosis: D609 can trigger programmed cell death in various cell lines, including neural stem cells and cancer cells.[7][8][9]
-
Anti-inflammatory effects: It can reduce the expression of pro-inflammatory cytokines.[1][4]
-
Antiviral and antitumor properties: D609 was initially investigated for these activities.[1][5]
Q3: Is D609 stable in cell culture medium?
No, D609 can be unstable in aqueous solutions. One study noted that the absorbance of D609 at 300 nm decreased by approximately 30% after 24 hours of incubation at 37°C in culture medium, suggesting degradation or inactivation of the compound.[10] This instability can lead to a decrease in its effective concentration over time and may require replenishment during longer experiments.[10][11]
Q4: Does D609 have off-target effects?
Yes, besides its primary targets PC-PLC and SMS, D609 has been shown to have other effects. Notably, it can inhibit group IV cytosolic phospholipase A2 (cPLA2).[12] Researchers should consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guide
Problem 1: High variability in experimental results between replicates.
-
Possible Cause 1: D609 Instability. As mentioned, D609 is unstable in culture medium.[10][11] The timing of treatment and media changes can significantly impact the effective dose.
-
Solution: For long-term experiments (over 24 hours), consider replacing the medium with freshly prepared D609 at regular intervals to maintain a consistent concentration.
-
-
Possible Cause 2: Inconsistent D609 Preparation. D609 has poor aqueous solubility.[11][13] Precipitation upon dilution into aqueous culture media can lead to inconsistent final concentrations.
-
Solution: Ensure your stock solution is fully dissolved in a suitable organic solvent (e.g., DMSO) before further dilution. When diluting into your final culture medium, vortex or mix thoroughly immediately to minimize precipitation. Visually inspect the medium for any signs of precipitation.
-
-
Possible Cause 3: Variable Isomer Composition. Commercial preparations of D609 may contain a variable mixture of eight different isomers, which could have different activities.[1]
-
Solution: If possible, obtain lot-specific information from the supplier. For critical experiments, consider purchasing a larger single batch of D609 to ensure consistency across multiple experiments.
-
-
Possible Cause 4: General Cell Culture Issues. Variability can also arise from inconsistent cell seeding density, different passage numbers, or contamination.[14]
-
Solution: Adhere to strict cell culture protocols. Use cells within a consistent passage number range and regularly test for mycoplasma contamination.
-
Problem 2: D609 treatment is less effective than expected or shows no effect.
-
Possible Cause 1: D609 Degradation. The compound may have degraded during storage or in the experimental setup.[10]
-
Possible Cause 2: Suboptimal Concentration. The concentration used may be too low for the specific cell type or experimental duration.
-
Solution: Perform a dose-response experiment to determine the optimal effective concentration (e.g., EC50) for your specific cell line and endpoint. Check the literature for concentrations used in similar cell types.
-
-
Possible Cause 3: Cell Line Resistance. Some cell lines may be inherently less sensitive to D609's effects.
-
Solution: Verify the expression and activity of D609's targets (PC-PLC, SMS) in your cell line. Consider using a positive control cell line known to be sensitive to D609.
-
Problem 3: Observed cellular effects do not align with PC-PLC or SMS inhibition.
-
Possible Cause: Off-Target Effects. The observed phenotype may be due to D609's inhibition of other enzymes, such as cPLA2, or its antioxidant properties.[1][12]
-
Solution: To confirm the involvement of PC-PLC, consider rescue experiments. For example, the effects of D609 might be reversed by adding downstream signaling molecules like diacylglycerol (DAG) analogues.[15] Alternatively, use siRNA or other genetic methods to specifically knock down PC-PLC or SMS and see if the phenotype is replicated.
-
Quantitative Data Summary
The following tables summarize key quantitative data for D609 from various studies.
Table 1: Inhibitory Constants for D609
| Target Enzyme | Organism/System | Ki Value | Citation |
|---|---|---|---|
| PC-PLC | Bacillus cereus | 6.4 µM | [2] |
| cPLA2 | Bovine Spleen | 86.25 µM |[12] |
Table 2: Effective/Inhibitory Concentrations (EC50/IC50) of D609 in vitro
| Cell Line/System | Effect Measured | Concentration | Citation |
|---|---|---|---|
| MDCK Cells | Arachidonic Acid Release | IC50 ≈ 375 µM | [12] |
| Neural Stem Cells | Apoptosis Induction | 18.76 - 56.29 µM | [8] |
| Various Cell Lines | Proliferation Inhibition | 100 µM (significant effect) |[2] |
Key Experimental Protocols
1. PC-PLC Activity Assay (Amplex® Red Assay)
This is a common indirect, fluorescence-based assay to measure PC-PLC activity.[3]
-
Principle: The assay is a coupled enzymatic reaction. PC-PLC hydrolyzes phosphatidylcholine (PC) to produce phosphocholine (B91661) and DAG. Alkaline phosphatase then hydrolyzes phosphocholine to generate choline (B1196258). Choline is oxidized by choline oxidase, producing H₂O₂. Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin. The resulting fluorescence is proportional to the PC-PLC activity.
-
Methodology:
-
Prepare Reagents: Prepare a working solution containing Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and PC substrate in a reaction buffer.
-
Sample Preparation: Prepare cell lysates or purified enzyme samples.
-
Inhibitor Addition: Add varying concentrations of D609 or vehicle control to the appropriate wells of a 96-well plate.
-
Initiate Reaction: Add the cell lysate/enzyme sample to the wells, followed by the Amplex® Red working solution to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm. Read the plate at multiple time points to determine the reaction kinetics.
-
2. Cell Proliferation/Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
D609 Treatment: Treat cells with a range of D609 concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
3. Apoptosis Assay (Caspase-3 Activation)
-
Principle: Caspase-3 is a key effector caspase that is activated during apoptosis. Its activation can be detected using a specific substrate that becomes fluorescent or colorimetric upon cleavage.
-
Methodology:
-
Cell Treatment: Treat cells with D609 or a control substance for the desired time.
-
Cell Lysis: Harvest and lyse the cells to release their contents, including caspases.
-
Substrate Addition: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysate.
-
Incubation: Incubate at 37°C to allow the activated caspase-3 to cleave the substrate.
-
Measurement: Read the absorbance (405 nm) or fluorescence (excitation ~380 nm, emission ~460 nm) using a plate reader. The signal intensity is proportional to the caspase-3 activity.
-
Visualizations
Caption: D609 inhibits PC-PLC and SMS, altering lipid messengers and cellular fate.
Caption: General experimental workflow for in vitro studies using D609.
Caption: A logical guide for troubleshooting common D609 experimental issues.
References
- 1. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications | MDPI [mdpi.com]
- 5. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: a mini-review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D609 blocks cell survival and induces apoptosis in neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of neural progenitor cell proliferation by D609: potential role for ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. D609, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. D609-phosphatidylcholine-specific phospholipase C inhibitor attenuates thapsigargin-induced sodium influx in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Confirming P-glycoprotein (P-gp) Inhibitor Activity of Compound X
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the P-glycoprotein (P-gp) inhibitory activity of a test compound, referred to here as Compound X.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is its inhibition important in drug development?
A1: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a transmembrane efflux pump that actively transports a wide range of structurally diverse compounds out of cells.[1][2] This process is powered by ATP hydrolysis.[3][4] P-gp is highly expressed in key pharmacokinetic tissues, including the intestine, blood-brain barrier, liver, and kidneys.[2][5] Its activity can significantly impact a drug's absorption, distribution, and elimination. Inhibition of P-gp is a critical consideration in drug development as it can lead to drug-drug interactions (DDIs), potentially altering the safety and efficacy of co-administered medications.[6][7]
Q2: What is the mechanism of action for P-gp mediated efflux?
A2: P-gp recognizes its substrates as they partition into the cell membrane.[4] The transporter then "flips" the substrate from the inner leaflet to the outer leaflet of the membrane, or directly expels it from the cytoplasm into the extracellular space.[4] This entire process is fueled by the binding and hydrolysis of ATP at the nucleotide-binding domains of the protein.[8]
Q3: Which in vitro assays are most suitable for screening and confirming P-gp inhibitors?
A3: The choice of assay depends on the desired throughput and the specific research question. Commonly used assays include:
-
Cell-based Efflux Assays (e.g., Calcein AM, Rhodamine 123): These are high-throughput-friendly assays that measure the intracellular accumulation of a fluorescent P-gp substrate.[6][7][9] Inhibition of P-gp by a test compound results in an increased fluorescence signal.[10][11]
-
Transcellular Transport Assays: These assays use polarized cell monolayers (e.g., Caco-2 or MDCK-MDR1 cells) to measure the directional transport of a P-gp substrate from the basolateral to the apical side.[6][7] A potent P-gp inhibitor will reduce this apical efflux.
-
ATPase Activity Assays: These biochemical assays measure the ATP hydrolysis activity of P-gp in isolated membranes.[6][7] P-gp inhibitors can either stimulate or inhibit this activity, depending on their mechanism of interaction.
Q4: How do I choose the right cell line for my P-gp inhibition assay?
A4: It is crucial to use a cell line with a well-characterized and stable expression of P-gp. Commonly used cell lines include those that have been transfected to overexpress P-gp (e.g., MDCKII-MDR1) or cancer cell lines that have developed multidrug resistance through P-gp overexpression (e.g., K562/MDR, MCF7/ADR).[12] The choice of cell line can influence the assay results, as IC50 values have been shown to vary with different levels of P-gp expression.[12]
P-gp Efflux and Inhibition Pathway
The following diagram illustrates the mechanism of P-gp mediated efflux and how an inhibitor, such as Compound X, can block this process, leading to the intracellular accumulation of a P-gp substrate.
Caption: P-gp mediated efflux and its inhibition by Compound X.
Experimental Protocols
Calcein AM Efflux Assay for P-gp Inhibition
This protocol describes a cell-based fluorescence assay to determine the half-maximal inhibitory concentration (IC50) of Compound X on P-gp activity.
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR) and their parental cell line (e.g., K562)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Calcein AM (stock solution in DMSO)
-
Compound X (stock solution in DMSO)
-
Verapamil (positive control inhibitor, stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other assay buffer
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
Workflow Diagram:
Caption: Experimental workflow for the Calcein AM P-gp inhibition assay.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing cells and the parental cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of Compound X and the positive control (Verapamil) in assay buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubation: Remove the culture medium and wash the cells once with warm HBSS. Add the compound dilutions to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Calcein AM to all wells to a final concentration of 0.25 µM.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Washing: Discard the solution from the wells and wash the cells twice with cold HBSS to stop the reaction and remove extracellular Calcein AM.
-
Fluorescence Measurement: Add 100 µL of cold HBSS to each well and immediately measure the intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence signal of the P-gp overexpressing cells to the signal from the parental cells (which represents 100% accumulation).
-
Plot the percentage of Calcein accumulation against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (four-parameter logistic equation).
-
Quantitative Data Summary
The following table summarizes hypothetical results from the Calcein AM assay for Compound X and control compounds.
| Compound | IC50 (µM) in K562/MDR cells | Maximum Calcein Accumulation (% of Parental Cells) |
| Compound X | 1.2 | 95% |
| Verapamil (Positive Control) | 2.5 | 98% |
| Doxorubicin (P-gp Substrate) | > 50 | 25% |
| Vehicle (0.1% DMSO) | N/A | 15% |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of the test compound. | Run a control plate with compounds but no cells to measure and subtract the compound's intrinsic fluorescence. |
| Phenol (B47542) red in the medium. | Use phenol red-free medium or buffer for the assay. | |
| Low fluorescence signal or poor signal-to-noise ratio | Low P-gp expression in the cell line. | Confirm P-gp expression levels using Western blot or qPCR. Ensure you are using cells within an optimal passage number range. |
| Insufficient incubation time with Calcein AM. | Optimize the incubation time to allow for sufficient substrate uptake and hydrolysis. | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| No inhibition observed with Compound X | Compound X is not a P-gp inhibitor. | Confirm the result with an alternative assay (e.g., Rhodamine 123 efflux). |
| The concentration range tested is too low. | Test a wider range of concentrations for Compound X. | |
| Compound X is unstable in the assay buffer. | Check the stability of Compound X under the assay conditions. |
Signaling Pathways Regulating P-gp Expression
The expression of P-gp is regulated by various signaling pathways. Understanding these pathways can provide context for unexpected results or for designing further mechanistic studies. The PI3K/Akt pathway is one such pathway known to positively regulate P-gp expression.[8]
Caption: Simplified PI3K/Akt signaling pathway leading to increased P-gp expression.
References
- 1. benchchem.com [benchchem.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining MS9449 Delivery for In Vivo Research
Disclaimer: The following information is provided for a hypothetical small molecule inhibitor, designated as MS9449, for illustrative purposes. No specific public information is available for a compound with this exact identifier. The guidance provided is based on general principles and common challenges associated with the in vivo delivery of small molecule inhibitors in a research setting.
Product Information: this compound (Hypothetical Kinase Inhibitor)
This compound is a potent and selective inhibitor of the novel kinase "Kinase-X," a critical node in the "Signal-Transduction-Pathway-Y" implicated in tumor progression. Its therapeutic potential is currently under investigation in various preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed to competitively bind to the ATP-binding pocket of Kinase-X, preventing its phosphorylation and subsequent activation of downstream signaling cascades. This inhibition is expected to block cell proliferation and induce apoptosis in tumor cells where Pathway-Y is overactive.
Q2: What are the primary challenges in the in vivo delivery of this compound?
A2: The main challenges in the in vivo delivery of small molecule inhibitors like this compound often relate to poor aqueous solubility and limited stability.[1] Low solubility can make it difficult to prepare suitable formulations for administration, potentially leading to precipitation upon injection and resulting in inconsistent bioavailability.[1]
Q3: What are the recommended administration routes for this compound in preclinical models?
A3: The choice of administration route depends on the experimental goals and the physicochemical properties of the final formulation. Common routes for small molecule inhibitors include intraperitoneal (IP), intravenous (IV), and oral (PO) administration.[2] For initial efficacy studies, IP and IV routes are often preferred to ensure more direct and predictable systemic exposure.
Q4: What are the potential on-target and off-target effects of this compound in vivo?
A4: On-target effects are related to the inhibition of the Kinase-X pathway and are the desired therapeutic outcome. However, potential on-target toxicities in normal tissues expressing Kinase-X should be monitored. Off-target effects are a concern with any small molecule inhibitor.[1] It is crucial to assess the selectivity of this compound against other related kinases to minimize unintended biological consequences.
Troubleshooting Guide
Problem 1: Poor Solubility and Formulation Issues
-
Symptoms: Difficulty dissolving this compound in standard aqueous-based vehicles. The compound precipitates out of solution during formulation or after administration. High variability in experimental results, suggesting inconsistent bioavailability.[1]
-
Possible Causes:
-
Inherent low aqueous solubility of the compound.
-
Use of an inappropriate vehicle for a hydrophobic molecule.
-
-
Solutions:
-
Utilize Co-solvents and Surfactants: For early in vivo studies, a mixture of co-solvents and surfactants can enhance the solubility of poorly soluble compounds.[1]
-
Recommended Vehicle Compositions: See Table 1 for suggested vehicle formulations. It is critical to perform a vehicle tolerability study in a small cohort of animals before initiating large-scale experiments.
-
Problem 2: Inconsistent Efficacy or Lack of Response
-
Symptoms: High variability in tumor growth inhibition between animals in the same treatment group. Lack of a clear dose-response relationship.
-
Possible Causes:
-
Poor bioavailability due to formulation issues (see Problem 1).
-
Rapid metabolism or clearance of the compound.
-
Insufficient dose or dosing frequency.
-
-
Solutions:
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the half-life, clearance, and bioavailability of this compound in the chosen animal model. This will inform the optimal dosing regimen.
-
Dose-Escalation Studies: Perform a dose-escalation study to identify a dose that provides consistent target engagement without significant toxicity. See Table 2 for a sample study design.
-
Problem 3: Animal Toxicity and Adverse Effects
-
Symptoms: Weight loss, lethargy, ruffled fur, or other signs of distress in treated animals.
-
Possible Causes:
-
Vehicle-related toxicity.
-
On-target or off-target toxicity of this compound.
-
-
Solutions:
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between vehicle- and compound-related toxicity.
-
Toxicity Assessment: Monitor animal health daily. If signs of toxicity are observed, consider reducing the dose or exploring alternative, less toxic vehicles.
-
Data Presentation
Table 1: Recommended Vehicle Compositions for Preclinical In Vivo Studies
| Vehicle Composition | Components | Preparation Notes | Suitability |
| DMSO/PEG/Saline | DMSO, Polyethylene Glycol (e.g., PEG400), Saline | Dissolve the compound in a minimal amount of DMSO first, then slowly add PEG and saline while vortexing. | IP, IV |
| Tween 80/Ethanol/Saline | Tween 80, Ethanol, Saline | Dissolve the compound in ethanol, then add Tween 80 and saline. | IP, IV |
| Carboxymethylcellulose (CMC) | Sodium CMC, Saline | Prepare a stock solution of CMC in saline and add the compound. Requires sonication or homogenization. | PO |
Table 2: Sample Dose-Response Study Design for a Xenograft Mouse Model
| Group | Treatment | Dose (mg/kg) | Route | Dosing Frequency | Number of Animals |
| 1 | Vehicle Control | - | IP | Daily | 10 |
| 2 | This compound | 10 | IP | Daily | 10 |
| 3 | This compound | 25 | IP | Daily | 10 |
| 4 | This compound | 50 | IP | Daily | 10 |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture cancer cells known to have an active Kinase-X pathway to 80-90% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10⁷ cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (see Table 2).
-
-
Formulation and Administration:
-
Prepare the this compound formulation and vehicle control on each day of dosing.
-
Administer the treatment via the chosen route (e.g., IP injection) at the specified dose and frequency.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize animals when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.
-
Collect tumors and other relevant tissues for downstream analysis (e.g., pharmacodynamics, histology).
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: D609 in Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using D609, a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin (B164518) synthase (SMS), in cancer cell experiments.
Frequently Asked Questions (FAQs)
General Information
-
Q1: What is the primary mechanism of action of D609? D609 is a xanthate compound with anti-tumor and antiviral properties.[1][2][3] Its primary mechanism of action is the competitive inhibition of two key enzymes in lipid metabolism: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2] Inhibition of these enzymes leads to a shift in the balance of lipid second messengers, specifically a decrease in 1,2-diacylglycerol (DAG) and an increase in ceramide.[1] This alteration in lipid signaling affects various cellular processes, including cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation.[1] D609 also possesses antioxidant properties and may chelate zinc ions (Zn2+), which are necessary for PC-PLC activity.
-
Q2: How does D609 induce an anti-cancer effect? The anti-cancer effects of D609 are primarily attributed to its ability to increase intracellular ceramide levels.[1] Ceramide is a pro-apoptotic lipid that can trigger cell death through various pathways. By inhibiting SMS, D609 prevents the conversion of ceramide to sphingomyelin, leading to ceramide accumulation.[1] This increase in ceramide can induce cell cycle arrest, up-regulate cyclin-dependent kinase inhibitors like p21 and p27, and ultimately lead to apoptosis.
Troubleshooting Guides
Experimental Design & Execution
-
Q3: I am not observing the expected anti-proliferative effect of D609 on my cancer cells. What could be the reason?
Several factors could contribute to a lack of response. Consider the following:
-
Cell Line Specificity: The sensitivity to D609 can vary significantly between different cancer cell lines. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
D609 Concentration and Purity: Ensure that the D609 you are using is of high purity and that the concentration is appropriate for your cell line. IC50 values can range from low micromolar to higher concentrations depending on the cell type and culture conditions.[4]
-
Duration of Treatment: The anti-proliferative effects of D609 may be time-dependent. Consider extending the treatment duration (e.g., 48-72 hours) to observe a significant effect.
-
Cell Culture Conditions: Factors such as cell density, serum concentration in the media, and overall cell health can influence the cellular response to D609. Ensure consistent and optimal culture conditions across your experiments.
-
Resistance Mechanisms: Your cells may have intrinsic or acquired resistance to D609. Please refer to the "Overcoming Resistance to D609" section for more details.
-
-
Q4: My D609 stock solution appears unstable. How should I handle and store it?
D609 can be unstable in solution, especially over extended periods at room temperature or 37°C. It is recommended to prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C for long-term use. For experiments, thaw the stock solution immediately before use and dilute it to the final working concentration in your cell culture medium. Avoid repeated freeze-thaw cycles.
Overcoming Resistance to D609
-
Q5: My cancer cells have developed resistance to D609. What are the potential mechanisms of resistance?
While specific resistance mechanisms to D609 are not extensively documented, based on its mechanism of action, potential resistance pathways include:
-
Alterations in Ceramide Metabolism: Cancer cells can develop resistance to ceramide-induced apoptosis by upregulating enzymes that metabolize ceramide into pro-survival lipids. A key enzyme in this process is glucosylceramide synthase (GCS), which converts ceramide to glucosylceramide, a non-apoptotic lipid.[4]
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, such as Bcl-2, can block the downstream effects of ceramide and prevent apoptosis.[1]
-
Activation of Compensatory Pro-Survival Signaling Pathways: Cancer cells may activate alternative signaling pathways to bypass the growth-inhibitory effects of D609. This could involve the upregulation of pathways like the PI3K/Akt or MAPK/ERK pathways, which promote cell survival and proliferation.
-
Increased Drug Efflux: Although not specifically demonstrated for D609, a common mechanism of drug resistance in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell.
-
-
Q6: How can I overcome D609 resistance in my experiments?
Based on the potential resistance mechanisms, several strategies can be employed:
-
Combination Therapy: Combining D609 with other therapeutic agents can be an effective strategy to overcome resistance.[5]
-
Targeting Ceramide Metabolism: Co-treatment with an inhibitor of glucosylceramide synthase (GCS) could prevent the conversion of ceramide to its non-apoptotic form, thereby enhancing the efficacy of D609.
-
Inhibiting Anti-Apoptotic Proteins: Combining D609 with inhibitors of anti-apoptotic proteins like Bcl-2 could re-sensitize resistant cells to apoptosis.
-
Blocking Pro-Survival Pathways: The use of inhibitors targeting the PI3K/Akt or MAPK/ERK pathways in combination with D609 may prevent the activation of compensatory survival signals.
-
-
Sequential Treatment: In some cases, sequential administration of drugs can be more effective than simultaneous treatment. This approach aims to first sensitize the cells with one agent before applying the second.
-
Data Presentation
Table 1: IC50 Values of D609 in Selected Human Cancer Cell Lines
| Cell Line | Cancer Type | Culture Condition | IC50 (µg/mL) | Effect | Citation |
| A431 | Squamous Cell Carcinoma | Adherent | ~33.4 - 50 | Cytostatic | [4] |
| A431-SPH | Squamous Cell Carcinoma | Spheroid | ~1.6 | Cytotoxic | |
| CaSki-SPH | Squamous Cell Carcinoma | Spheroid | ~1.2 | Cytotoxic | [4] |
Note: IC50 values can vary based on experimental conditions such as treatment duration and the specific assay used.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of D609 on cancer cell viability.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
D609 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of D609 in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the D609 dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Detection using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following D609 treatment.
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
D609
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of D609 for the chosen duration.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
3. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after D609 treatment.
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
D609
-
PBS
-
70% cold ethanol (B145695)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with D609 for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: D609 inhibits PC-PLC and SMS, leading to increased ceramide and subsequent apoptosis and cell cycle arrest.
References
- 1. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Spermine Synthase (SMS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides a comparative overview of selected inhibitors targeting spermine (B22157) synthase (SMS), a critical enzyme in the polyamine biosynthesis pathway. Polyamines like spermine are essential for cell growth, proliferation, and differentiation, making their synthesis pathways a key target in various diseases, particularly cancer. Due to the unavailability of public data on a compound designated "MS9449," this document will serve as a template, comparing known SMS inhibitors to illustrate the format and depth of analysis required for such a guide. The principles and data herein can be applied to evaluate any novel SMS inhibitor.
The Polyamine Biosynthesis Pathway
Spermine synthase catalyzes the final step in the biosynthesis of spermine, transferring an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to spermidine (B129725).[1][2] This pathway is tightly regulated and crucial for maintaining cellular homeostasis.[3] Inhibition of SMS leads to a decrease in spermine levels and an accumulation of its precursor, spermidine, disrupting normal cellular function.
Figure 1. Simplified Polyamine Biosynthesis Pathway.
Comparative Data of SMS Inhibitors
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the substance required to inhibit a biological process by 50%. The table below summarizes the IC50 values for selected compounds against human spermine synthase (hSpmS) and, for context, the structurally related human spermidine synthase (hSpdS).
| Compound Name | Target Enzyme | IC50 (µM) | Notes |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | hSpmS | 5 | A potent inhibitor that also targets hSpdS, though with lower affinity.[4][5] |
| hSpdS | 43 | Shows selectivity for SpmS over SpdS.[4] | |
| N-(3-Aminopropyl)cyclohexylamine | SpmS | N/A | A known inhibitor, though specific IC50 values are not readily available in the searched literature.[3] |
| 5'-Methylthioadenosine (MTA) | SpmS | ~10-15 | A natural product of the SMS reaction, it acts as a powerful feedback inhibitor.[6] |
| SpdS | ~30-45 | Also inhibits SpdS, but is more potent against SpmS.[6] | |
| N-cyclohexyl-1,3-propanediamine (CDAP) | SpmS | N/A | Used experimentally to chemically inhibit SMS, leading to suppressed mineralization in cell culture.[7] |
Experimental Protocols
A precise and reproducible protocol is essential for comparing the potency of various inhibitors. Below is a representative methodology for determining the IC50 value of a test compound against spermine synthase.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of recombinant human spermine synthase by 50%.
Principle: The assay measures the production of 5'-deoxy-5'-[35S]methylthioadenosine ([35S]MTA), a byproduct of the reaction where spermine synthase transfers an aminopropyl group from [35S]decarboxylated S-adenosylmethionine ([35S]dcAdoMet) to its substrate, spermidine.[8]
Materials:
-
Recombinant human spermine synthase (hSpmS)
-
Spermidine (amine acceptor substrate)
-
[35S]dcAdoMet (aminopropyl donor)
-
Test inhibitor (e.g., dcSAH)
-
Assay Buffer: 100 mM sodium phosphate (B84403) buffer (pH 7.5)[8]
-
Scintillation fluid and vials
-
Microplate reader or scintillation counter
Procedure:
-
Enzyme Preparation: Purify recombinant hSpmS using standard chromatographic techniques, such as affinity and ion-exchange chromatography.[8]
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer to create a range of concentrations.
-
Reaction Mixture: In a microplate well or microcentrifuge tube, combine the assay buffer, a fixed concentration of spermidine, and the desired concentration of the test inhibitor.
-
Enzyme Reaction Initiation: Add a pre-determined amount of hSpmS enzyme to the reaction mixture to start the reaction. Ensure the amount of enzyme used results in a linear rate of product formation over the incubation period.[8]
-
Substrate Addition: Add [35S]dcAdoMet to the mixture.
-
Incubation: Incubate the reaction at 37°C for a fixed period (e.g., 30 minutes).[8]
-
Reaction Termination: Stop the reaction using a suitable method (e.g., addition of a strong acid).
-
Quantification: Separate the radiolabeled product ([35S]MTA) from the unreacted substrate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of residual enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined from this dose-response curve.[4]
Figure 2. General Workflow for an SMS Inhibition Assay.
References
- 1. Polyamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of inhibition of rat spermidine synthase and spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Spermine Synthase Deficiency in Mesenchymal Stromal Cells Are Rescued by Upstream Inhibition of Ornithine Decarboxylase | MDPI [mdpi.com]
- 8. Crystal Structure of Human Spermine Synthase: IMPLICATIONS OF SUBSTRATE BINDING AND CATALYTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Microtubule-Targeting Agents in A549 Xenograft Models: A Head-to-Head Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-tumor effects of the hypothetical microtubule-stabilizing agent MS9449 (represented by paclitaxel) and other microtubule-targeting agents in non-small cell lung cancer A549 xenograft models. This guide synthesizes experimental data on tumor growth inhibition, details the underlying methodologies, and visualizes the key signaling pathways involved.
Executive Summary
Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy. This guide compares the in vivo efficacy of different classes of MTAs in A549 human lung adenocarcinoma xenografts. The analysis focuses on a microtubule-stabilizing taxane (B156437) (paclitaxel, as a proxy for the hypothetical this compound), a vinca (B1221190) alkaloid (vincristine), and an epothilone (B1246373) (ixabepilone), with cisplatin (B142131) included as a standard chemotherapeutic reference. While all three MTAs demonstrate significant anti-tumor activity, their efficacy and toxicity profiles vary, providing a basis for differential therapeutic applications.
Comparative Anti-Tumor Efficacy in A549 Xenografts
The following tables summarize the quantitative data from various preclinical studies investigating the anti-tumor effects of paclitaxel, vincristine, ixabepilone, and cisplatin in A549 xenograft models. It is important to note that direct comparison is challenging due to variations in experimental design across studies.
Table 1: Tumor Growth Inhibition and Volume Reduction
| Compound | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Tumor Volume Reduction | Reference Study |
| Paclitaxel | 20 mg/kg, IP, twice/week | Significant tumor growth inhibition. | [1] |
| 24 mg/kg/day, IV, for 5 days | Statistically significant tumor growth inhibition compared to control. | [2] | |
| Vincristine | 1.0 mg/kg, IV, every 3 days for 4 treatments | Tumor growth inhibition. | [3] |
| Ixabepilone | 10 mg/kg, every 4 days x 3 doses | Objective responses (≥50% volume regression) in pediatric preclinical models (not specific to A549 but indicative of potency). | [4] |
| Cisplatin | 3 mg/kg, IP, twice/week | Significant tumor growth inhibition. | [1] |
| 1.0 mg/kg, IP, single dose | Significant reduction in tumor size when used in combination therapy. | [5] |
Table 2: Impact on Body Weight of Xenograft Models
| Compound | Dosage and Schedule | Effect on Body Weight | Reference Study |
| Paclitaxel | 24 mg/kg/day, IV, for 5 days | Toxicity similar to or lower than cisplatin in terms of body weight loss. | [2] |
| Cisplatin | Not specified | Noticeable clinical symptoms including inactivity and lethargy. | [6] |
| Combination Therapy (Etha-selen + Cisplatin) | 36 mg/kg (ethaselen) + 1.0 mg/kg (cisplatin) | No obvious toxic damage in terms of body weight maintenance. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for establishing A549 xenografts and administering the compared therapeutic agents.
A549 Xenograft Model Establishment
-
Cell Culture: A549 human non-small cell lung cancer cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Cells are harvested during the exponential growth phase. They are then washed with phosphate-buffered saline (PBS) and resuspended in a solution of PBS and Matrigel (1:1 ratio) to a final concentration of 1 x 10^7 cells/mL.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old, are used.
-
Tumor Implantation: A volume of 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups.
Drug Administration Protocols
-
Paclitaxel:
-
Preparation: Paclitaxel is typically formulated in a vehicle such as Cremophor EL and ethanol (B145695) (1:1) and then diluted with saline.
-
Administration: Administered via intraperitoneal (IP) or intravenous (IV) injection at doses ranging from 10-24 mg/kg, with schedules varying from daily for five days to twice weekly.[1][2]
-
-
Vincristine:
-
Preparation: Vincristine sulfate (B86663) is diluted with sterile 0.9% Sodium Chloride Injection.[3]
-
Administration: Administered intravenously at doses around 1.0-1.6 mg/kg, typically on a weekly or every 3-4 day schedule.[3][7]
-
-
Ixabepilone:
-
Preparation: Ixabepilone is supplied as a powder and reconstituted with a specific diluent. This solution is then further diluted in an infusion fluid.
-
Administration: Administered intravenously, often as an infusion over one hour. Dosing in preclinical models has been around 10 mg/kg every 4 days for 3 doses.[4]
-
-
Cisplatin:
Mechanism of Action and Signaling Pathways
Microtubule-targeting agents induce cancer cell death primarily by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. However, the specific binding sites and downstream signaling pathways can differ.
Microtubule-Targeting Mechanisms
Caption: Mechanisms of action for different microtubule-targeting agents.
Apoptotic Signaling Pathways
The prolonged mitotic arrest induced by these agents activates downstream signaling cascades that converge on the execution of apoptosis.
Caption: Apoptotic signaling pathways induced by microtubule-targeting agents.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the anti-tumor efficacy of a test compound in a xenograft model.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. A549 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. benchchem.com [benchchem.com]
- 4. Phase II Trial of Ixabepilone Administered Daily for Five Days in Children and Young Adults with Refractory Solid Tumors: A Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Augmented antitumor effects of combination therapy of cisplatin with ethaselen as a novel thioredoxin reductase inhibitor on human A549 cell in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cross-Validation of MPT0G449 Results with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of MPT0G449, a dual inhibitor of Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90), with the phenotypic outcomes of genetically knocking out its target proteins. This cross-validation approach is crucial for target validation and understanding the on-target effects of MPT0G449.
Executive Summary
MPT0G449 is a promising anti-cancer agent that functions by simultaneously inhibiting HDAC6 and HSP90. This dual inhibition leads to the downregulation of critical oncogenic signaling pathways, including PI3K/AKT/mTOR, JAK/STAT, and RAF/MEK/ERK, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2][3][4] Genetic knockout studies of HDAC6 and HSP90 reveal distinct but complementary roles of these proteins in cellular function and development. While direct comparative studies are limited, this guide synthesizes available data to provide a framework for cross-validating the pharmacological effects of MPT0G449 with the genetic ablation of its targets.
Data Presentation: MPT0G449 vs. Genetic Knockout
The following table summarizes the known effects of MPT0G449 treatment and compares them to the reported phenotypes of HDAC6 and HSP90 genetic knockouts.
| Feature | MPT0G449 Treatment | HDAC6 Knockout | HSP90 Knockout |
| Primary Targets | HDAC6 and HSP90 | HDAC6 | HSP90 (isoform-specific) |
| Cellular Effects | G2 phase cell cycle arrest, Caspase-mediated apoptosis.[1][3][4] | Hyperacetylation of α-tubulin.[5][6] | Dependent on isoform: HSP90β knockout is embryonically lethal; HSP90α knockout results in male sterility.[7][8][9] |
| Signaling Pathways Affected | Downregulation of PI3K/AKT/mTOR, JAK/STAT, RAF/MEK/ERK pathways.[1][2][3][4] | Altered microtubule dynamics.[6] | Broad disruption of client protein stability, affecting numerous signaling pathways. |
| In Vivo Phenotype | Tumor growth suppression in xenograft models.[1][2][3] | Viable and fertile mice with normal development.[5] | HSP90β knockout is embryonically lethal. HSP90α knockout mice are viable but male sterile.[7][8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of cross-validation studies.
Cell Viability and Apoptosis Assay (MPT0G449 Treatment)
-
Cell Culture: Culture cancer cell lines (e.g., HL-60, MOLT-4) in appropriate media.
-
Treatment: Treat cells with varying concentrations of MPT0G449 for 24-48 hours.
-
Cell Viability: Assess cell viability using an MTT or similar assay.
-
Apoptosis Analysis: Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic and necrotic cells.
-
Western Blot: Analyze protein lysates for cleavage of caspase-3 and PARP to confirm apoptosis.
Generation of HDAC6/HSP90 Knockout Cell Lines (CRISPR/Cas9)
-
gRNA Design: Design and clone guide RNAs (gRNAs) targeting exonic regions of HDAC6 and HSP90A/HSP90B genes.
-
Transfection: Co-transfect cancer cell lines with Cas9 nuclease and the designed gRNAs.
-
Selection: Select for successfully transfected cells (e.g., using antibiotic resistance or fluorescence-activated cell sorting).
-
Validation: Verify gene knockout by Sanger sequencing of the target locus and Western blot analysis to confirm the absence of the target protein.
Western Blot Analysis of Signaling Pathways
-
Sample Preparation: Prepare protein lysates from MPT0G449-treated cells, wild-type cells, and HDAC6/HSP90 knockout cells.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies against key proteins in the PI3K/AKT/mTOR, JAK/STAT, and RAF/MEK/ERK pathways (e.g., p-AKT, p-mTOR, p-STAT3, p-ERK).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
Visualizations
Signaling Pathway of MPT0G449 Action
Caption: MPT0G449 inhibits HDAC6 and HSP90, downregulating oncogenic pathways.
Experimental Workflow for Cross-Validation
Caption: Workflow for comparing MPT0G449 effects with genetic knockouts.
Logical Comparison of Outcomes
References
- 1. A novel dual HDAC and HSP90 inhibitor, MPT0G449, downregulates oncogenic pathways in human acute leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel dual HDAC and HSP90 inhibitor, MPT0G449, downregulates oncogenic pathways in human acute leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. Mice lacking histone deacetylase 6 have hyperacetylated tubulin but are viable and develop normally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 029318 - Hdac6 KO Strain Details [jax.org]
- 7. Imbalances in the Hsp90 Chaperone Machinery: Implications for Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extracellular Heat Shock Protein-90 (eHsp90): Everything You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of D609 and Other Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of the investigational compound D609 against other well-characterized neuroprotective agents, namely U0126 and Necrostatin-1. The information presented herein is collated from preclinical studies and is intended to provide an objective overview to aid in research and development efforts in the field of neuroprotection.
Executive Summary
D609, a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin (B164518) synthase (SMS), has demonstrated neuroprotective properties in models of both ischemic stroke and neurodegenerative diseases.[1][2] Its mechanisms of action are multifaceted, encompassing anti-inflammatory, antioxidant, and anti-apoptotic effects.[1][2] This guide compares the neuroprotective efficacy of D609 with U0126, a selective inhibitor of MEK1/2, and Necrostatin-1, a specific inhibitor of necroptosis. While direct head-to-head comparative studies are limited, this guide synthesizes available data from comparable experimental models to provide a useful benchmark for researchers.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of D609, U0126, and Necrostatin-1 in common preclinical models of neuronal injury. It is important to note that the data for each compound are derived from separate studies. While the experimental models are similar, variations in specific protocols may exist.
Table 1: In Vitro Neuroprotection in Oxygen-Glucose Deprivation (OGD) Models
| Compound | Concentration | Neuronal Cell Type | Duration of OGD | % Increase in Neuronal Viability (or % Reduction in Cell Death) | Reference |
| D609 | 18.76-56.29 µM | Rat Forebrain Neural Stem Cells | Not Specified | Significantly declined viability (apoptosis induction) | [3] |
| U0126 | 10 µM | Mouse Primary Cortical Neurons | 9 hours | ~40% reduction in cell death | [2] |
| Necrostatin-1 | 5-30 µM | PC12 Cells (6-OHDA model) | Not Applicable | Significant reversal of decreased viability | [4] |
| Necrostatin-1 | 10-40 µM | SH-SY5Y and HT-22 Cells (H2O2 model) | 24 hours | Significant attenuation of cell death | [5][6] |
Table 2: In Vivo Neuroprotection in Middle Cerebral Artery Occlusion (MCAO) Stroke Models
| Compound | Dosage | Animal Model | Time of Administration | % Reduction in Infarct Volume | Reference |
| D609 | Not Specified | Spontaneously Hypertensive Rat | Not Specified | Significantly reduced cerebral infarction | [7] |
| U0126 | 200 µg/kg (i.v.) | Mouse | 10 min before MCAO | 42% | [2] |
| U0126 | 200 µg/kg (i.v.) | Mouse | 10 min before reperfusion (after 3h MCAO) | 40% | [2] |
| Necrostatin-1 | 4 mM (injection) | SV-129 Mice | Before and 2 hours after MCAO | 30-40% | |
| Necrostatin-1 | Intracerebroventricular injection | Rat | 30 min before MCAO | ~88% (5.08% infarct in Nec-1 group vs 45.44% in control) | [1] |
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The Oxygen-Glucose Deprivation (OGD) model is a widely used in vitro assay to simulate ischemic conditions.
General Protocol:
-
Cell Culture: Primary neurons or neuronal cell lines are cultured under standard conditions to the desired confluency.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2). The duration of OGD can vary depending on the cell type and the desired severity of injury.[8][9][10][11]
-
Reperfusion (Optional): Following OGD, the glucose-free medium is replaced with regular culture medium, and the cells are returned to normoxic conditions to simulate reperfusion injury.
-
Treatment: The neuroprotective agent (e.g., D609, U0126, Necrostatin-1) is typically added to the culture medium before, during, or after the OGD period.
-
Assessment of Neuroprotection: Neuronal viability and cell death are quantified using various assays, such as MTT assay, LDH release assay, or staining with fluorescent viability dyes (e.g., propidium (B1200493) iodide).[4][9]
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a common in vivo model of focal cerebral ischemia (stroke) in rodents.
General Protocol:
-
Animal Preparation: Rodents (rats or mice) are anesthetized.
-
MCAO Procedure: The middle cerebral artery (MCA) is occluded, typically by inserting a filament into the internal carotid artery to block blood flow to the MCA territory. The occlusion can be transient (filament is withdrawn after a specific period) or permanent.[12][13]
-
Treatment: The neuroprotective agent is administered at various time points before or after the onset of ischemia, through different routes (e.g., intravenous, intraperitoneal, or intracerebroventricular).[1][2]
-
Neurological Assessment: Neurological deficits are assessed at different time points after MCAO using standardized scoring systems.[12]
-
Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.[12][13][14]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of D609, U0126, and Necrostatin-1 are mediated by distinct signaling pathways.
D609: Multi-Target Neuroprotection
D609's neuroprotective actions are attributed to its ability to inhibit PC-PLC and SMS, leading to a reduction in pro-inflammatory signaling and an increase in the anti-proliferative second messenger ceramide.[1][2] Furthermore, its antioxidant properties, likely due to its thiol group, help to mitigate oxidative stress.[1]
U0126: Inhibition of the MEK/ERK Pathway
U0126 is a highly selective inhibitor of MEK1 and MEK2, which are upstream kinases that phosphorylate and activate ERK1/2. The MEK/ERK pathway is implicated in both cell survival and cell death, depending on the cellular context and the nature of the stimulus. In the context of neuronal injury, inhibition of this pathway by U0126 has been shown to be neuroprotective.[2]
Necrostatin-1: Inhibition of Necroptosis
Necrostatin-1 is a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed necrosis. In response to certain death signals, RIPK1, along with RIPK3 and MLKL, forms a "necrosome" complex that leads to plasma membrane rupture and cell death. By inhibiting RIPK1, Necrostatin-1 blocks this pathway and confers neuroprotection.[1][15]
Conclusion
D609, U0126, and Necrostatin-1 represent promising neuroprotective agents with distinct mechanisms of action. The available preclinical data suggest that all three compounds can confer significant neuroprotection in models of ischemic and neurodegenerative injury. While D609 offers a multi-targeted approach by influencing inflammation, oxidative stress, and cell proliferation, U0126 and Necrostatin-1 provide more targeted inhibition of specific cell death pathways. The choice of agent for further investigation will depend on the specific pathological context and the desired therapeutic strategy. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these compounds.
References
- 1. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous administration of MEK inhibitor U0126 affords brain protection against forebrain ischemia and focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D609 blocks cell survival and induces apoptosis in neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 protection of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Neuroprotective Effects of Necrostatin-1 Against Oxidative Stress–Induced Cell Damage: an Involvement of Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 9. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protection against Oxygen-Glucose Deprivation/Reperfusion Injury in Cortical Neurons by Combining Omega-3 Polyunsaturated Acid with Lyciumbarbarum Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ischemic Preconditioning Provides Neuroprotection by Inhibiting NLRP3 Inflammasome Activation and Cell Pyroptosis [mdpi.com]
- 13. Inhibition of microRNA-126-3p attenuates ischemic stroke by targeting endogenous neuroprotective receptor LRP6 in the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asiatic Acid Attenuates Infarct Volume, Mitochondrial Dysfunction and Matrix Metalloproteinase-9 Induction after Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo [mdpi.com]
Comparative Efficacy Analysis of Tricyclodecan-9-yl-Xanthogenate (D609) Against Established Therapeutics
For Immediate Release
This guide provides a comprehensive comparison of the pharmacological efficacy of Tricyclodecan-9-yl-Xanthogenate (D609) relative to established drugs in the fields of oncology, virology, and inflammatory and neurodegenerative diseases. The analysis is based on publicly available experimental data, offering researchers, scientists, and drug development professionals a valuable resource for evaluating the potential of this multifaceted compound.
Tricyclodecan-9-yl-Xanthogenate, commonly known as D609, is a synthetic molecule recognized for its broad spectrum of biological activities, including anti-tumor, antiviral, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] Its primary mechanism of action involves the competitive inhibition of two key enzymes: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin (B164518) synthase (SMS).[1][2] This dual inhibition modulates critical lipid-based signaling pathways, impacting cell proliferation, inflammation, and survival.
Efficacy in Oncology: Comparison with Doxorubicin (B1662922)
D609 has demonstrated significant anti-proliferative effects in various cancer cell lines.[4] To contextualize its potency, we compare its activity with Doxorubicin, a widely used anthracycline chemotherapy agent.
| Compound | Cell Line | Metric | Value | Reference |
| D609 | Various | Inhibition of Proliferation | Significant at 100 µM | [4] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | IC50 | ~0.69 µM | [5] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | IC50 | 1 µM | [6] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | IC50 | 1.65 µg/mL (~2.85 µM) | [7] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | IC50 | 6602 nM (6.6 µM) | [8] |
Note: Direct comparative studies using identical assay conditions are limited. The data presented is compiled from multiple sources and should be interpreted with consideration of methodological variances. IC50 values for Doxorubicin in MDA-MB-231 cells show variability across studies, which can be attributed to differences in experimental protocols such as incubation time and cell density.
Antiviral Activity: Comparison with Letermovir (B608528)
Letermovir, an approved antiviral drug, is a pure enantiomeric isomer of D609, making it a highly relevant comparator.[9][10] Both compounds target viral replication, with Letermovir specifically inhibiting the CMV DNA terminase complex.[9][11]
| Compound | Virus | Metric | Efficacy | Reference |
| D609 | RNA and DNA viruses | In vitro inhibition | Broad-spectrum activity | [1] |
| Letermovir | Cytomegalovirus (CMV) | EC50 | Potent inhibition (specific values proprietary) | [12] |
| Letermovir | CMV (in vivo) | Clinically Significant Infection | Significantly lower incidence vs. placebo | [10][13] |
Anti-Inflammatory Potential: Comparison with Dexamethasone (B1670325)
D609 exhibits anti-inflammatory properties by inhibiting the expression of nitric oxide synthase (NOS) and reducing pro-inflammatory cytokines.[14] This section compares its in vitro potency with Dexamethasone, a potent corticosteroid.
| Compound | Target/Assay | Cell Type | Metric | Value | Reference |
| D609 | LPS-stimulated NOS expression | Phagocytes | IC50 | 20 µg/mL (~75 µM) | [14] |
| Dexamethasone | TNF-α-induced apoptosis | Bovine Glomerular Endothelial Cells | IC50 | 0.8 nM | [15] |
| Dexamethasone | Inhibition of IL-6, GM-CSF, etc. | Human Retinal Pericytes | IC50 | 2 nM - 1 µM | [14][16] |
| Dexamethasone | Inhibition of IL-6 production | Human Monocytes | Inhibition | Dose-dependent (10⁻⁹ M to 10⁻⁶ M) | [17] |
Note: Dexamethasone demonstrates potent anti-inflammatory activity at nanomolar concentrations, significantly lower than the micromolar concentrations at which D609 shows efficacy for NOS inhibition. The different assays and cell types highlight the need for direct head-to-head studies.
Neuroprotective and Antioxidant Effects: Comparison with N-Acetylcysteine (NAC)
D609 has been reported to possess antioxidant and neuroprotective properties, in part by reducing amyloid-beta (Aβ)-induced toxicity.[2] N-Acetylcysteine (NAC) is a well-known antioxidant and glutathione (B108866) precursor used in various clinical contexts.[4][18]
| Compound | Model/Assay | Effect | Reference |
| D609 | Aβ-induced toxicity | Diminishes toxicity | [2] |
| N-Acetylcysteine (NAC) | Aβ-induced learning and memory deficits in mice | Significantly reversed deficits | [19] |
| N-Acetylcysteine (NAC) | Aβ-induced neuronal death | Neuroprotective effect | [20] |
| N-Acetylcysteine (NAC) | Aβ pathology in 5xFAD mice | Reduced brain Aβ40 levels | [21] |
Note: The comparison is largely qualitative due to the nature of the available data. Both compounds show promise in mitigating the pathological effects associated with amyloid-beta, a hallmark of Alzheimer's disease. NAC's effects are attributed to its role as a glutathione precursor and its ability to scavenge reactive oxygen species.[4][22]
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental setups discussed, the following diagrams are provided.
Experimental Protocols
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Activity Assay (Amplex® Red)
This assay quantitatively measures PC-PLC activity by detecting hydrogen peroxide (H₂O₂) generated through a series of enzymatic reactions.[11][17]
-
Principle: PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine. Alkaline phosphatase then cleaves phosphocholine to choline. Choline oxidase acts on choline to produce H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the fluorescent product, resorufin.
-
Reagents: Amplex® Red reagent, DMSO, HRP, H₂O₂, 5X Reaction Buffer, choline oxidase, alkaline phosphatase, and phosphatidylcholine (lecithin) substrate.
-
Procedure:
-
Prepare a working solution of Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and lecithin (B1663433) in 1X Reaction Buffer.
-
Add the working solution to microplate wells.
-
Add the PC-PLC-containing samples (e.g., cell lysates) and controls to the wells to initiate the reaction.
-
Incubate the plate at 37°C, protected from light, for a specified period (e.g., 30-60 minutes).
-
Measure the fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
The level of fluorescence is proportional to the PC-PLC activity in the sample.
-
Sphingomyelin Synthase (SMS) Activity Assay
This assay measures the activity of SMS by quantifying the conversion of a fluorescently labeled ceramide analog to sphingomyelin.[16][19]
-
Principle: SMS transfers a phosphocholine headgroup from phosphatidylcholine to ceramide, producing sphingomyelin and diacylglycerol. A fluorescently tagged ceramide (e.g., C₆-NBD-ceramide) is used as a substrate.
-
Reagents: Cell homogenization buffer (e.g., Tris-HCl, EDTA, sucrose, protease inhibitors), C₆-NBD-ceramide, phosphatidylcholine.
-
Procedure:
-
Prepare cell homogenates from control and treated cells.
-
Set up a reaction mixture containing the cell homogenate (protein), C₆-NBD-ceramide, and phosphatidylcholine in a suitable buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 2 hours).
-
Stop the reaction and extract the lipids using a solvent system like chloroform:methanol.
-
Separate the lipid extracts using thin-layer chromatography (TLC).
-
Visualize and quantify the fluorescent spots corresponding to the NBD-labeled sphingomyelin product. The intensity of the product spot is proportional to the SMS activity.
-
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan (B1609692) product.
-
Reagents: MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO, SDS-HCl).
-
Procedure:
-
Seed cells in a 96-well plate and treat them with various concentrations of the test compound (e.g., D609, Doxorubicin) for a specified duration (e.g., 24-48 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of ~570 nm.
-
Cell viability is directly proportional to the absorbance, and IC50 values can be calculated from the dose-response curve.
-
Conclusion
Tricyclodecan-9-yl-Xanthogenate (D609) is a promising pharmacological agent with a unique dual-inhibitory mechanism of action. While direct comparative efficacy data against established drugs is still emerging, the available evidence suggests it has significant anti-proliferative, antiviral, anti-inflammatory, and neuroprotective properties. Its potency in in vitro anti-inflammatory and anti-proliferative assays appears to be in the micromolar range, which is less potent than specialized drugs like dexamethasone and doxorubicin that act at nanomolar concentrations. However, its broad spectrum of activity and its relationship to the approved antiviral drug Letermovir underscore its potential. Further research, particularly head-to-head in vivo studies, is warranted to fully elucidate the therapeutic promise of D609 and its derivatives.
References
- 1. Prevymis (letermovir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. unmc.edu [unmc.edu]
- 3. Impaired inhibition by dexamethasone of cytokine release by alveolar macrophages from patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Letermovir - Wikipedia [en.wikipedia.org]
- 10. Letermovir and its role in the prevention of cytomegalovirus infection in seropositive patients receiving an allogeneic hematopoietic cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Letermovir Resistance Analysis in a Clinical Trial of Cytomegalovirus Prophylaxis for Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assessment of the combined effect of letermovir and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Letermovir for Cytomegalovirus Prophylaxis Following Allogeneic Hematopoietic Stem Cell Transplantation in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Glucocorticoids potently block tumour necrosis factor-alpha- and lipopolysaccharide-induced apoptotic cell death in bovine glomerular endothelial cells upstream of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dexamethasone inhibits high glucose-, TNF-alpha-, and IL-1beta-induced secretion of inflammatory and angiogenic mediators from retinal microvascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FDA approves letermovir for CMV prophylaxis | MDedge [mdedge.com]
- 19. Protective effect of N-acetyl-L-cysteine on amyloid beta-peptide-induced learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. N-Acetylcysteine Attenuates Aβ-Mediated Oxidative Stress, Blood–Brain Barrier Leakage, and Renal Dysfunction in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of MS9449's Antiviral Activity: A Comparative Analysis
An independent verification of the antiviral activity for a compound designated MS9449 cannot be provided at this time. Extensive searches of scientific literature and drug development databases have yielded no publicly available information on a compound with this identifier.
This lack of data prevents a comparative analysis of its antiviral efficacy against other established or experimental therapeutic agents. Consequently, the creation of data tables summarizing its quantitative performance and detailed experimental methodologies for its assessment is not possible.
For a comprehensive comparison guide to be developed, information regarding this compound's mechanism of action, target viruses, and experimental data from antiviral assays would be required.
Researchers, scientists, and drug development professionals interested in the antiviral properties of novel compounds are encouraged to consult public databases such as PubMed, PubChem, and ClinicalTrials.gov for information on publicly disclosed therapeutic agents.
Should "this compound" be an internal designation for a compound not yet in the public domain, or if the identifier is incorrect, we recommend verifying the compound's name or designation to enable a thorough and accurate comparative analysis. Once a valid identifier for a publicly described compound is available, a detailed comparison guide can be compiled, including summaries of quantitative data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
